IKD-8344
Description
Properties
IUPAC Name |
(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H76O12/c1-25-9-15-41(53-25)29(5)45-23-35-13-17-39(57-35)27(3)37(49)22-34-12-20-44(56-34)32(8)48(52)60-46(30(6)42-16-10-26(2)54-42)24-36-14-18-40(58-36)28(4)38(50)21-33-11-19-43(55-33)31(7)47(51)59-45/h25-36,39-46H,9-24H2,1-8H3/t25-,26-,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,39-,40-,41+,42+,43+,44+,45-,46-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPYTLCDIMCGEQ-XXWADCRTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(C)C2CC3CCC(O3)C(C(=O)CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)CC6CCC(O6)C(C(=O)O2)C)C)C(C)C7CCC(O7)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](O1)[C@H](C)[C@H]2C[C@@H]3CC[C@@H](O3)[C@H](C(=O)C[C@@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)C[C@@H]6CC[C@H](O6)[C@@H](C(=O)O2)C)C)[C@@H](C)[C@@H]7CC[C@H](O7)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H76O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of IKD-8344
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
IKD-8344 is a macrocyclic dilactone antibiotic isolated from an actinomycete species, Streptomyces sp. A6792. It has demonstrated a spectrum of biological activities, including anticancer, antifungal, and anthelmintic properties. This document provides a comprehensive overview of the known biological effects of IKD-8344 and posits putative mechanisms of action based on its chemical class and observed activities. While specific molecular targets and signaling pathways for IKD-8344 have not been fully elucidated in publicly available literature, this guide synthesizes the existing data and provides a framework for future research.
Physicochemical Properties and Structure
IKD-8344 is a complex macrocyclic dilactone. Its structure was first described in 1992.
-
Molecular Formula: C₄₈H₇₆O₁₂
-
Molecular Weight: 845.1 g/mol
-
CAS Number: 129046-69-1
Known Biological Activities and Quantitative Data
IKD-8344 has shown efficacy across three main therapeutic areas. The available quantitative data from in vitro studies are summarized below.
Table 1: Summary of In Vitro Biological Activities of IKD-8344
| Activity | Target Organism/Cell Line | Metric | Value | Reference |
| Anticancer | L5178Y murine leukemia cells | IC₅₀ | 0.54 ng/mL | [Not explicitly cited, but referenced in vendor data] |
| Antifungal | Candida albicans (mycelial form) | MIC | 6.25 µg/mL | Hwang et al., 2005 |
| Antifungal | Candida krusei (mycelial form) | MIC | 1.56 - 25 µg/mL | Hwang et al., 2005 |
| Antifungal | Candida tropicalis (mycelial form) | MIC | 1.56 - 25 µg/mL | Hwang et al., 2005 |
| Antifungal | Candida lusitaniae (mycelial form) | MIC | 1.56 - 25 µg/mL | Hwang et al., 2005 |
| Antibacterial Synergy | Burkholderia cenocepacia | Potentiation of Polymyxin B | - | [Not explicitly cited, but referenced in vendor data] |
| Anthelmintic | Trichinella spiralis | Active in vitro and in vivo | - | [Not explicitly cited, but referenced in vendor data] |
Putative Mechanisms of Action
The precise molecular mechanisms of IKD-8344 have not been definitively established. However, based on the known mechanisms of other macrocyclic lactones and dilactones, we can hypothesize the following pathways.
Anticancer Activity: Putative Mechanism via Tubulin Interaction
The cytotoxicity of IKD-8344 against L5178Y murine leukemia cells suggests an antiproliferative mechanism. A number of macrocyclic lactones, such as rhizoxin, exert their anticancer effects by interacting with tubulin, a key component of the cytoskeleton involved in cell division.
Hypothesized Mechanism: IKD-8344 may bind to β-tubulin, disrupting microtubule dynamics. This could lead to the inhibition of mitotic spindle formation, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.
Caption: Putative anticancer mechanism of IKD-8344 via tubulin disruption.
Antifungal Activity: Putative Mechanism via Inhibition of Mycelial Growth
IKD-8344 has been shown to selectively inhibit the mycelial (hyphal) form of Candida albicans and other Candida species. This is significant as the yeast-to-hypha transition is a key virulence factor for Candida. The mechanism is likely related to the disruption of cell wall integrity or signaling pathways controlling morphogenesis.
Hypothesized Mechanism: IKD-8344 may inhibit key enzymes involved in the synthesis of fungal cell wall components, such as β-(1,3)-D-glucan synthase or chitin (B13524) synthase. This would weaken the cell wall, particularly during the dynamic process of hyphal extension, leading to osmotic instability and growth arrest.
IKD-8344: Unraveling the Biological Activity Spectrum of a Novel Antibiotic
A comprehensive review of the available scientific literature reveals a significant gap in the detailed biological characterization of IKD-8344, a natural product identified as a promising antibiotic. While its total synthesis has been achieved and it is generally classified as possessing both antibacterial and antifungal properties, a thorough, in-depth public record of its quantitative biological activity, mechanism of action, and specific cellular targets remains elusive.
This technical guide aims to synthesize the currently accessible information on IKD-8344 and transparently outline the areas where further research is critically needed. The intended audience for this document includes researchers in microbiology, natural product chemistry, and drug development who may be interested in exploring the therapeutic potential of this molecule.
Chemical Identity and General Properties
IKD-8344 is a complex natural product, the synthesis of which has been a subject of academic research. It is structurally distinct and has been noted for its antibiotic potential. However, conflicting information regarding its precise chemical formula and molecular weight exists in publicly accessible databases, highlighting the need for a definitive characterization of the compound used in any future biological studies.
Biological Activity: A Qualitative Overview
Initial classifications of IKD-8344 describe it as a natural antibiotic with a spectrum of activity that includes both antibacterial and antifungal effects. This dual activity suggests a potentially broad-spectrum mechanism of action or the ability to interact with molecular targets conserved across both bacterial and fungal species.
Despite these classifications, a detailed public account of its biological activity is not available. To move forward with any drug development program, it would be essential to determine the following:
-
Spectrum of Activity: Identification of the specific bacterial and fungal species susceptible to IKD-8344.
-
Potency: Quantitative measures of its activity, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
-
In Vivo Efficacy: Assessment of its activity in animal models of infection.
The Uncharted Territory: Mechanism of Action and Signaling Pathways
A critical component missing from the scientific record is any investigation into the mechanism of action of IKD-8344. Understanding how this molecule exerts its antibiotic effects is paramount for its development as a therapeutic agent. Key questions that remain unanswered include:
-
Does IKD-8344 target a specific cellular process, such as cell wall synthesis, protein synthesis, or DNA replication?
-
Does it disrupt cellular membranes?
-
Does it modulate any specific signaling pathways within the target organisms?
Without this information, it is impossible to create the requested diagrams of signaling pathways or experimental workflows related to its biological activity.
The Path Forward: A Call for Further Research
The lack of detailed, publicly available data on the biological activity of IKD-8344 presents a significant hurdle to its further development. To realize the potential of this natural antibiotic, a systematic and thorough investigation of its biological properties is required.
The following is a proposed experimental workflow to begin to address these knowledge gaps.
Proposed Initial Screening Workflow
Caption: Proposed initial experimental workflow for the biological characterization of IKD-8344.
This workflow would provide the foundational data necessary to begin to understand the biological activity spectrum of IKD-8344 and would inform the design of more in-depth mechanistic studies.
Conclusion
While IKD-8344 has been identified as a natural antibiotic with potential, the current lack of publicly available, in-depth biological data prevents a comprehensive technical guide from being compiled. The scientific community is encouraged to undertake the necessary research to elucidate the biological activity spectrum, mechanism of action, and therapeutic potential of this intriguing molecule. The generation of quantitative data and the exploration of its effects on cellular pathways will be critical next steps in determining whether IKD-8344 can be developed into a clinically useful antibiotic.
IKD-8344: A Technical Guide to its Origin, Isolation, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the macrocyclic dilactone, IKD-8344, covering its microbial origin, detailed protocols for its isolation and purification from actinomycete fermentation, and a summary of its known biological activities.
Introduction
IKD-8344 is a complex macrocyclic dilactone first reported in 1992. It belongs to the polyketide class of natural products, which are known for their diverse and potent biological activities. IKD-8344 has garnered interest in the scientific community due to its significant cytotoxic, antifungal, and anthelmintic properties. This document serves as a technical resource for researchers engaged in natural product discovery, antibiotic development, and cancer research.
Origin and Producing Organism
IKD-8344 is a secondary metabolite produced by actinomycetes, a group of Gram-positive bacteria renowned for their ability to synthesize a wide array of bioactive compounds.
Producing Strains
Two different actinomycete strains have been identified as producers of IKD-8344:
-
An unspecified actinomycete, strain No. 8344, was the first reported source of IKD-8344. Later commercial sources have identified the origin as a Bacterium/Spirillospora sp. [1][2].
-
A subsequent study identified Streptomyces sp. A6792 as a producer of IKD-8344, where it was investigated for its selective growth inhibitory activity against the mycelial form of Candida albicans[1].
The existence of multiple producing strains suggests that the biosynthetic gene cluster for IKD-8344 may be present in different actinomycete genera.
Chemical Properties
The fundamental chemical and physical properties of IKD-8344 are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 129046-69-1 | [1] |
| Molecular Formula | C₄₈H₇₆O₁₂ | [1][2][3][4][5] |
| Molecular Weight | 845.1 g/mol | [1][3][4][5] |
| Appearance | Solid | [1][2] |
| Solubility | Soluble in DMSO, Ethanol, and Methanol | [1][2] |
| Chemical Class | Macrocyclic Dilactone / Polyketide | [1][5] |
Isolation and Purification of IKD-8344
Disclaimer: The detailed experimental protocols from the primary publications by Minami et al. (1992) and Hwang et al. (2005) were not fully accessible. The following protocols are a composite representation based on established and widely used methods for the isolation of macrocyclic lactone antibiotics from Streptomyces fermentations.
Fermentation
3.1.1. Culture Media and Conditions
For the production of IKD-8344, a seed culture is first prepared, followed by a large-scale fermentation.
-
Seed Culture Medium (per liter):
-
Yeast Extract: 4 g
-
Malt Extract: 10 g
-
Dextrose: 4 g
-
Adjust pH to 7.2 before autoclaving.
-
-
Production Medium (per liter):
-
Soluble Starch: 20 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
CaCO₃: 1 g
-
Adjust pH to 7.0 before autoclaving.
-
3.1.2. Fermentation Protocol
-
Inoculation: Inoculate the seed culture medium with a spore suspension or a vegetative mycelial fragment of the producing actinomycete strain.
-
Seed Culture Incubation: Incubate the seed culture at 28°C for 48-72 hours on a rotary shaker at 180-200 rpm.
-
Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Production Incubation: Incubate the production culture at 28°C for 7-10 days on a rotary shaker at 180-200 rpm. Monitor the production of IKD-8344 by chromatographic methods (e.g., HPLC) and bioassays.
Extraction and Purification
The following workflow outlines the steps for extracting and purifying IKD-8344 from the fermentation broth.
3.2.1. Detailed Protocol
-
Separation of Mycelium and Culture Filtrate: At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes) or filtration.
-
Extraction from Mycelium: Extract the mycelial cake with an organic solvent such as acetone (B3395972) or methanol. Repeat the extraction 2-3 times. Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain the mycelial crude extract.
-
Extraction from Culture Filtrate: Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) 2-3 times. Combine the organic layers and evaporate to dryness under reduced pressure to yield the filtrate crude extract.
-
Silica Gel Chromatography: Combine the crude extracts and subject them to column chromatography on silica gel. Elute the column with a gradient of hexane (B92381) and ethyl acetate. Collect fractions and monitor for the presence of IKD-8344 using thin-layer chromatography (TLC) and a suitable bioassay.
-
Preparative HPLC: Pool the active fractions and concentrate them. Purify the active principle by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water-acetonitrile gradient to obtain pure IKD-8344.
Biological Activities of IKD-8344
IKD-8344 exhibits a range of biological activities, with quantitative data summarized in the table below.
| Activity | Target Organism/Cell Line | Measurement | Value | Reference(s) |
| Cytotoxicity | L5178Y murine leukemia cells | IC₅₀ | 0.54 ng/mL | [1][2][3][4] |
| Antifungal | Candida albicans (mycelial form) | MIC | 6.25 µg/mL | [1][2][3][4] |
| Anthelmintic | Trichinella spiralis | In vitro and in vivo activity | - | [1][3][4] |
| Antibacterial Synergism | Burkholderia cenocepacia | Potentiation of Polymyxin B | - | [1][2][3][4] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.
-
MIC (Minimum inhibitory concentration): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
At present, there is no publicly available information detailing specific signaling pathways affected by IKD-8344. The potent cytotoxicity suggests interference with fundamental cellular processes, a common mechanism for complex macrocyclic natural products. Further research is required to elucidate its precise mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and identification of new macrocyclic lactones from a genetically engineered strain Streptomyces bingchenggensis BCJ60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs | Semantic Scholar [semanticscholar.org]
IKD-8344: A Technical Overview of its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
IKD-8344 is a macrocyclic dilactone natural product that has garnered interest for its significant biological activities, including antifungal, anticancer, and anthelmintic properties. This technical guide provides a consolidated overview of the elucidation of its complex structure and the synthetic strategies developed to access this intricate molecule.
Core Molecular Attributes
IKD-8344 is a polyketide originally isolated from an actinomycete species. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₄₈H₇₆O₁₂ |
| Molecular Weight | 845.1 g/mol |
| CAS Number | 129046-69-1 |
| Origin | Bacterium/Spirillospora sp. |
Structure Elucidation
Workflow for the structure elucidation of IKD-8344.
Synthesis of IKD-8344
The total synthesis of IKD-8344 is a significant challenge due to its large macrocyclic structure and multiple stereocenters. A notable enantioselective total synthesis was achieved by Zou and Wu in 2012.[1] Their convergent approach featured a key step involving the concurrent formation of three tetrahydrofuran (B95107) (THF) rings from a linear polyketide precursor.[1] This was achieved through intramolecular O-alkylation of mesylates.[1] Another study by Jiang et al. focused on the synthesis of the side-chain functionalized tetrahydrofuran segments of IKD-8344.
While detailed, step-by-step experimental protocols from these syntheses are proprietary to the publishing journals, the general synthetic strategy can be visualized.
Convergent synthetic strategy for IKD-8344.
Biological Activity and Mechanism of Action
IKD-8344 has demonstrated a range of biological activities, though the specific molecular targets and signaling pathways have not been fully elucidated in publicly available literature.
Antifungal Activity
IKD-8344 is a selective growth inhibitor against the mycelial form of Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/ml.
Anticancer Activity
The compound exhibits cytotoxicity against L5178Y murine leukemia cells with an IC₅₀ value of 0.54 ng/ml.
Other Activities
IKD-8344 also shows anthelmintic properties and potentiates the activity of polymyxin (B74138) B against the multidrug-resistant bacterium Burkholderia cenocepacia.
Due to the lack of specific information on the signaling pathways affected by IKD-8344, a detailed pathway diagram cannot be constructed at this time. Research in this area would be a valuable contribution to understanding the full therapeutic potential of this molecule.
Conclusion
IKD-8344 remains a molecule of significant interest due to its complex structure and potent biological activities. While the foundational work on its structure elucidation and total synthesis has been completed, a deeper understanding of its mechanism of action is required to fully exploit its therapeutic potential. Further research into its molecular targets and effects on cellular signaling pathways will be crucial for advancing IKD-8344 in drug development pipelines.
References
An In-Depth Technical Guide to IKD-8344 (CAS 129046-69-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
IKD-8344 is a macrocyclic dilactone natural product isolated from the actinomycete species Spirillospora sp.[1][2]. Possessing a complex chemical architecture, IKD-8344 has demonstrated a compelling profile of biological activities, including potent anticancer, antifungal, and anthelmintic properties. This technical guide provides a comprehensive overview of the known properties of IKD-8344, including its physicochemical characteristics, biological activities with available quantitative data, and a summary of its synthesis. However, detailed experimental protocols and the specific molecular mechanisms of action, including associated signaling pathways, are not extensively detailed in publicly available literature.
Physicochemical Properties
IKD-8344 is characterized by a unique and complex macrocyclic structure. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of IKD-8344
| Property | Value | Reference |
| CAS Number | 129046-69-1 | [1][2][3] |
| Molecular Formula | C48H76O12 | [1][2] |
| Formula Weight | 845.1 g/mol | [1][2] |
| Formal Name | (1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-rel-2,9,18,25-tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-tetrahydro-5-methyl-2-furanyl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone | [1][2] |
| Class | Macrocyclic Dilactone | [1][2][4] |
| Origin | Spirillospora sp. | [2] |
| Appearance | Solid | [1][2] |
| Purity | ≥70% | [2] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | [1][2][4] |
| Storage | Powder: -20°C for ≥ 4 years; In solvent: -80°C for 1 year | [2][4] |
Biological Activity
IKD-8344 exhibits a diverse range of biological activities, highlighting its potential as a lead compound in drug discovery. The quantitative data for its primary activities are summarized in Table 2.
Table 2: Summary of Biological Activities of IKD-8344
| Activity | Target | Metric | Value | Reference |
| Anticancer | L5178Y murine leukemia cells | IC50 | 0.54 ng/mL | [1][2][4] |
| Antifungal | Candida albicans (mycelial form) | MIC | 6.25 µg/mL | [1][2][4] |
| Anthelmintic | Trichinella spiralis | - | Active in vitro and in vivo | [1][2][4] |
| Synergistic Antibacterial | Burkholderia cenocepacia | - | Potentiates the activity of polymyxin (B74138) B | [1][2][4] |
Experimental Protocols
Cytotoxicity Assay against L5178Y Murine Leukemia Cells
The IC50 value for IKD-8344 against L5178Y cells was likely determined using a standard cell viability assay. A general workflow for such an assay is depicted in Figure 1.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IKD-8344 – BIOMAR Microbial Technologies [biomarmt.com]
- 4. Antifungal agents: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
IKD-8344 anticancer properties explained
Executive Summary
This document outlines the current publicly available scientific knowledge regarding the compound identified as IKD-8344. A thorough review of scientific literature and public databases indicates that IKD-8344 is recognized primarily as a natural antibiotic with antibacterial and antifungal properties. At present, there is no scientific evidence in the public domain to suggest or detail any anticancer properties of this compound. The available research focuses exclusively on its chemical synthesis and its role as an antimicrobial agent.
Compound Identification and Properties
IKD-8344 is identified in chemical literature as a natural antibiotic. The primary focus of existing research has been on achieving a highly efficient enantioselective total synthesis of the molecule.[1] Key characteristics from the available literature include:
-
Chemical Class: Polyketide precursor, forming furan (B31954) rings.[1]
-
Known Biological Activity: Documented as an anti-bacterial and antifungal agent.[1]
-
Research Focus: The main thrust of published studies has been its complex chemical synthesis, involving the concurrent formation of Tetrahydrofuran (THF) rings.[1]
There are no public studies, preclinical or otherwise, that investigate IKD-8344 for cytotoxic effects against cancer cell lines, its mechanism of action in oncology, or its potential in cancer therapy.
Analysis of Anticancer Potential: A Data Deficit
A comprehensive search for data related to the anticancer properties of IKD-8344 yielded no results. Consequently, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled.
-
Quantitative Data: No IC50 values, tumor growth inhibition data, or other quantitative metrics related to oncology are available.
-
Experimental Protocols: No in vitro or in vivo experimental protocols for cancer research involving IKD-8344 have been published.
-
Signaling Pathways: Without evidence of anticancer activity, there are no known signaling pathways modulated by IKD-8344 in the context of cancer.
Hypothetical Workflow for Future Anticancer Research
Should IKD-8344 be considered for investigation as a potential anticancer agent, a standard preclinical research workflow would be necessary. The following diagram illustrates a logical progression for such a study.
Caption: A generalized workflow for preclinical anticancer drug discovery.
Conclusion
The compound IKD-8344 is documented in the scientific literature as a natural antibiotic, and research has centered on its chemical synthesis.[1] There is currently a complete absence of public data regarding any potential anticancer properties. Therefore, any discussion of its use in oncology is purely speculative. Future research would need to begin with foundational in vitro screening to determine if such a therapeutic potential exists.
References
IKD-8344: A Technical Guide on its Antimicrobial and Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
IKD-8344 is a macrocyclic dilactone antibiotic isolated from Streptomyces sp. A6792. This document provides a comprehensive overview of the known antimicrobial and antifungal activities of IKD-8344, with a focus on its quantitative effects, synergistic potential, and putative mechanisms of action. The information is compiled from available scientific literature and is intended to serve as a technical resource for researchers in the fields of microbiology, mycology, and infectious disease drug discovery. While significant gaps in the publicly available data exist, particularly concerning detailed experimental protocols and elucidated signaling pathways, this guide synthesizes the current understanding of IKD-8344's bioactivity.
Core Antimicrobial and Antifungal Activity
IKD-8344 has demonstrated notable activity against a range of fungal pathogens, particularly those of the Candida genus. It is characterized as a selective growth inhibitor of the mycelial form of Candida albicans. Additionally, it exhibits synergistic antibacterial effects when combined with other antibiotics against specific multidrug-resistant bacteria.
Quantitative Data Summary
The known antifungal and cytotoxic activities of IKD-8344 are summarized in the tables below.
Table 1: Antifungal Activity of IKD-8344
| Fungal Species | Form | Minimum Inhibitory Concentration (MIC) | Reference |
| Candida albicans | Mycelial | 6.25 µg/mL | [1] |
| Candida krusei | Mycelial | 1.56 - 25 µg/mL | [1] |
| Candida tropicalis | Mycelial | 1.56 - 25 µg/mL | [1] |
| Candida lusitaniae | Mycelial | 1.56 - 25 µg/mL | [1] |
Table 2: Synergistic Antibacterial Activity of IKD-8344
| Bacterial Species | Synergistic Agent | Effect | Reference |
| Burkholderia cenocepacia | Polymyxin B | Potentiates activity | [2][3] |
Table 3: Cytotoxicity Data for IKD-8344
| Cell Line | IC50 | Reference |
| L5178Y murine leukemia cells | 0.54 ng/mL | [4] |
Experimental Protocols
Detailed experimental protocols for the determination of the above quantitative data for IKD-8344 are not fully available in the public domain. The following represents a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against the mycelial form of Candida, based on standard microbiological methods.
Generalized Protocol for Mycelial Form MIC Determination
This protocol outlines a typical broth microdilution method adapted for assessing the inhibitory activity of a compound against the mycelial growth of Candida albicans.
References
- 1. Open Access@KRIBB: Compound IKD-8344, a selective growth inhibitor against the mycelial form of Candida albicans, isolated from Streptomyces sp. A6792 [oak.kribb.re.kr]
- 2. researchgate.net [researchgate.net]
- 3. Novel antibiotic combinations proposed for treatment of Burkholderia cepacia complex infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Ibomycin, a Complex Macrolactone that Exerts Antifungal Activity by Impeding Endocytic Trafficking and Membrane Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anthelmintic Potential of IKD-8344: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IKD-8344 is a macrocyclic dilactone, originally isolated from an actinomycete species, that has demonstrated a range of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[1][2][3] Of particular interest to parasitologists and drug development professionals is its noted efficacy against Trichinella spiralis, a parasitic nematode responsible for the zoonotic disease trichinellosis. This technical guide provides a comprehensive overview of the current, publicly available research on the anthelmintic activity of IKD-8344, including postulated mechanisms of action, detailed experimental protocols based on established methodologies, and a summary of its known biological effects.
Quantitative Data
While the primary literature citing the anthelmintic activity of IKD-8344 confirms its efficacy against T. spiralis both in vitro and in vivo, specific quantitative data such as EC50, IC50, or percentage reduction in worm burden are not detailed in the readily accessible scientific literature.[1][2][3] The foundational 1992 paper by Minami et al. in Tetrahedron Letters, which first described the structure of IKD-8344, is cited as the source for this anthelmintic activity; however, the full text containing this specific data is not widely available. For comparative purposes, this guide presents other known biological activities of IKD-8344 in the table below.
| Biological Activity | Test System | Metric | Value | Reference |
| Cytotoxicity | L5178Y murine leukemia cells | IC50 | 0.54 ng/ml | [1][3] |
| Antifungal Activity | Candida albicans (mycelial form) | MIC | 6.25 µg/ml | [1][3] |
| Antibacterial Potentiation | Burkholderia cenocepacia (with polymyxin (B74138) B) | - | Potentiates activity | [1][3] |
| Anthelmintic Activity | Trichinella spiralis | - | Active in vitro and in vivo | [1][2][3] |
Postulated Mechanism of Action: Targeting Glutamate-Gated Chloride Channels
As a macrocyclic lactone, IKD-8344 is presumed to share a mechanism of action with other compounds in this class, such as ivermectin. The primary target of macrocyclic lactone anthelmintics is the glutamate-gated chloride channels (GluCls) present in the nerve and muscle cells of invertebrates.[4][5][6][7] These channels are generally absent in vertebrates, providing a basis for the selective toxicity of these drugs.
The proposed signaling pathway is as follows:
-
Binding to GluCls: IKD-8344 is thought to bind to the GluCls on the neuronal and muscular membranes of the parasite.
-
Channel Opening: This binding potentiates the effect of glutamate, leading to the opening of the chloride ion channels.
-
Hyperpolarization: The influx of chloride ions causes hyperpolarization of the cell membrane.
-
Paralysis and Death: This hyperpolarization inhibits nerve impulses and muscle contraction, leading to flaccid paralysis of the parasite. The paralyzed worm is unable to maintain its position in the host's gut and is subsequently expelled.
Postulated mechanism of IKD-8344 via glutamate-gated chloride channels.
Experimental Protocols
The following are detailed, generalized protocols for assessing the anthelmintic activity of a compound like IKD-8344 against Trichinella spiralis, based on established methodologies in the field.
In Vitro Anthelmintic Assay
This assay evaluates the direct effect of the compound on the motility and viability of T. spiralis larvae.
Workflow for in vitro anthelmintic activity assessment.
1. Parasite Preparation:
-
Trichinella spiralis muscle larvae are isolated from the muscle tissue of experimentally infected rodents (e.g., mice or rats) by artificial digestion using a pepsin-hydrochloric acid solution.[8]
-
The recovered larvae are washed several times with sterile phosphate-buffered saline (PBS) to remove any remaining host tissue.
2. Assay Procedure:
-
A stock solution of IKD-8344 is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired test concentrations.
-
Approximately 50-100 larvae are placed in each well of a 96-well microtiter plate containing the culture medium.
-
The different concentrations of IKD-8344 are added to the wells. A positive control (e.g., albendazole) and a negative control (vehicle solvent) are included.
-
The plates are incubated at 37°C in a 5% CO2 atmosphere.
3. Data Collection and Analysis:
-
The motility of the larvae is observed under an inverted microscope at various time points (e.g., 24, 48, and 72 hours).
-
Larval viability can be further assessed using a vital stain, such as methylene (B1212753) blue.
-
The percentage of larval mortality is calculated for each concentration.
-
The lethal concentration 50 (LC50), the concentration of the compound that kills 50% of the larvae, is determined by probit analysis.
In Vivo Anthelmintic Assay
This assay evaluates the efficacy of the compound in reducing the worm burden in an infected animal model.
Workflow for in vivo anthelmintic efficacy determination.
1. Animal Model and Infection:
-
Laboratory mice (e.g., Swiss albino or BALB/c) are orally infected with a known number of infective T. spiralis larvae (typically 200-300).
-
The animals are housed under standard laboratory conditions with free access to food and water.
2. Drug Administration:
-
IKD-8344 is formulated in a suitable vehicle for oral administration (e.g., a suspension in 0.5% carboxymethyl cellulose).
-
Treatment can be administered at different time points post-infection to target different stages of the parasite's life cycle:
-
Enteral phase (adult worms): Treatment is typically administered for 5 consecutive days starting from day 2 post-infection.
-
Parenteral phase (migrating and muscle larvae): Treatment is administered for a longer duration, for example, for 5-10 consecutive days starting from day 7 post-infection.
-
-
Different dose levels of IKD-8344 are tested. A positive control group (treated with a known anthelmintic like albendazole) and a negative control group (receiving only the vehicle) are included.
3. Efficacy Assessment:
-
Adult worm burden: To assess the effect on the enteral phase, mice are euthanized around day 8 post-infection. The small intestine is removed, opened longitudinally, and the adult worms are counted under a dissecting microscope.
-
Muscle larvae burden: To evaluate the effect on the parenteral phase, mice are euthanized around day 30-35 post-infection. The carcass is skinned, eviscerated, and digested in pepsin-HCl solution to recover the muscle larvae. The total number of larvae is then counted.
-
Efficacy Calculation: The percentage reduction in worm burden is calculated for each treatment group compared to the negative control group.
Conclusion
IKD-8344 represents a promising lead compound for the development of new anthelmintic drugs. Its demonstrated activity against Trichinella spiralis warrants further investigation to elucidate its precise mechanism of action, quantify its in vitro and in vivo efficacy, and assess its safety profile. The experimental protocols and the postulated mechanism of action outlined in this guide provide a framework for future research in this area. The scientific community eagerly awaits the publication of more detailed studies that will fully characterize the anthelmintic properties of this intriguing macrocyclic dilactone.
References
- 1. IKD-8344 - Immunomart [immunomart.com]
- 2. IKD-8344 | CAS 129046-69-1 | TargetMol | Biomol.com [biomol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. An Engineered Glutamate-gated Chloride (GluCl) Channel for Sensitive, Consistent Neuronal Silencing by Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and in vivo anthelmintic and chemical studies of Cyperus rotundus L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Core: A Technical Guide to the Macrocyclic Dilactone Structure of IKD-8344
For Researchers, Scientists, and Drug Development Professionals
Abstract
IKD-8344 is a naturally occurring macrocyclic dilactone isolated from an actinomycete species. Possessing a complex molecular architecture, it has demonstrated a promising spectrum of biological activities, including potent anticancer, antimicrobial, and anthelmintic properties. This document provides a comprehensive technical overview of the core macrocyclic dilactone structure of IKD-8344, summarizing its physicochemical properties and known biological effects. While detailed experimental data from primary literature remains access-restricted, this guide synthesizes available information to present a coherent understanding of IKD-8344 for research and development purposes.
Physicochemical Properties of IKD-8344
IKD-8344 is characterized by the following molecular and physical properties:
| Property | Value | Source |
| Molecular Formula | C₄₈H₇₆O₁₂ | N/A |
| Molecular Weight | 845.1 g/mol | N/A |
| CAS Number | 129046-69-1 | N/A |
| Class | Macrocyclic Dilactone | N/A |
| Origin | Actinomycete species | N/A |
Structural Elucidation of the Macrocyclic Dilactone Core
The definitive structure of IKD-8344 was elucidated by Minami et al. in 1992 through spectroscopic analysis. While the full spectral data from the original publication is not publicly accessible, the established structure reveals a complex macrocycle containing two lactone functionalities and multiple stereocenters.
A significant advancement in understanding and accessing this complex molecule was achieved by Zou and Wu in 2012 with their report of a "quick approach to IKD-8344" synthesis. This synthetic route highlights the intricate stereochemistry and the challenges associated with constructing the multiple tetrahydrofuran (B95107) rings within the macrocyclic framework.
Visualization of the Core Structure:
Note: A detailed 2D chemical structure image would be inserted here. Due to the limitations of the current environment, a placeholder is used in the DOT script.
Biological Activity and Cytotoxicity
IKD-8344 exhibits a range of biological activities, with its anticancer properties being of significant interest. It has demonstrated potent cytotoxicity against L5178Y murine leukemia cells.
| Cell Line | Activity | Value |
| L5178Y Murine Leukemia | Cytotoxicity (IC₅₀) | 0.54 ng/mL |
The potent cytotoxicity against a leukemia cell line suggests that IKD-8344 may interfere with fundamental cellular processes essential for cancer cell proliferation and survival.
Hypothetical Mechanism of Action in Cancer Cells
While the precise molecular targets and signaling pathways affected by IKD-8344 have not been experimentally elucidated in publicly available literature, its cytotoxic effects on cancer cells suggest potential interference with key cellular processes such as cell cycle progression and apoptosis. Based on the known mechanisms of other cytotoxic natural products, a hypothetical workflow for investigating the mechanism of action of IKD-8344 in L5178Y cells is proposed below.
Proposed Experimental Workflow for Mechanism of Action Studies:
Potential Signaling Pathways Targeted by IKD-8344
Given its potent cytotoxic activity against leukemia cells, it is plausible that IKD-8344 modulates one or more critical signaling pathways that are commonly dysregulated in cancer. The following diagram illustrates the potential interplay of key signaling pathways that could be affected by IKD-8344, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of IKD-8344 are not available in the public domain. The following are generalized protocols that would typically be employed for the type of studies required to fully characterize this molecule.
General Protocol for Cell Viability Assay (MTT Assay):
-
Seed L5178Y cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with serial dilutions of IKD-8344 (e.g., from 0.01 ng/mL to 100 ng/mL) and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of IKD-8344.
General Protocol for Cell Cycle Analysis by Flow Cytometry:
-
Treat L5178Y cells with IKD-8344 at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion and Future Directions
IKD-8344 represents a compelling natural product with significant potential as a lead compound for the development of novel anticancer therapeutics. Its complex macrocyclic dilactone structure and potent cytotoxicity warrant further investigation. Future research should prioritize gaining access to the full spectroscopic and synthetic details to enable further chemical modification and structure-activity relationship (SAR) studies. Elucidating the precise molecular targets and the specific signaling pathways modulated by IKD-8344 will be crucial in understanding its mechanism of action and advancing its development as a potential drug candidate. The proposed experimental workflows provide a roadmap for these future investigations.
In-depth Technical Guide: IKD-8344 and its Effects on Murine Leukemia Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
IKD-8344 is a macrocyclic dilactone originally isolated from an actinomycete species. It has demonstrated a range of biological activities, including anticancer, antimicrobial, and anthelmintic properties. Of particular interest to oncological research is its potent cytotoxic effect against murine leukemia cells, suggesting its potential as a novel therapeutic agent for leukemia. This document provides a comprehensive overview of the currently available data on IKD-8344's effects on murine leukemia cells, detailed experimental protocols for its study, and a discussion of its potential, though currently unelucidated, mechanisms of action.
Quantitative Data Presentation
The primary quantitative data available for IKD-8344's effect on murine leukemia cells is its half-maximal inhibitory concentration (IC50), which quantifies its potency in inhibiting cell viability.
| Compound | Cell Line | Assay Type | IC50 (ng/mL) |
| IKD-8344 | L5178Y | Cytotoxicity | 0.54 |
Table 1: Cytotoxicity of IKD-8344 against L5178Y Murine Leukemia Cells. This table summarizes the reported in vitro efficacy of IKD-8344. The potent IC50 value highlights the compound's significant cytotoxic activity against this specific leukemia cell line.
Experimental Protocols
The following protocols are based on established methodologies for the culture of L5178Y murine leukemia cells and the assessment of cytotoxicity. These can be adapted for the specific investigation of IKD-8344.
L5178Y Murine Leukemia Cell Culture
Aseptic cell culture techniques are mandatory for all procedures.
Materials:
-
L5178Y murine leukemia cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
L-glutamine
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan blue solution (0.4%)
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Cell Thawing: Thaw a cryopreserved vial of L5178Y cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.
-
Initial Culture: Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer the cell suspension to a T-25 or T-75 cell culture flask.
-
Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Monitor cell density and viability daily using a microscope and trypan blue exclusion. When the cell density reaches approximately 8 x 10^5 cells/mL, subculture the cells by diluting the suspension with fresh complete growth medium to a density of 1-2 x 10^5 cells/mL.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of IKD-8344 on L5178Y cells.
Materials:
-
L5178Y cells in logarithmic growth phase
-
IKD-8344 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete growth medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest L5178Y cells and adjust the cell density to 5 x 10^4 cells/mL in complete growth medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of IKD-8344 in complete growth medium. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for IKD-8344) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of IKD-8344 relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Potential Mechanism of Action (Hypothetical)
The precise mechanism by which IKD-8344 exerts its cytotoxic effects on murine leukemia cells has not been elucidated in published literature. However, based on the known activities of other macrocyclic lactones in cancer cells, a plausible, yet unconfirmed, signaling pathway leading to apoptosis can be proposed. It is critical to note that the following pathway is hypothetical and requires experimental validation for IKD-8344.
Many cytotoxic agents, including some macrocyclic compounds, induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways.
This proposed pathway suggests that IKD-8344 may induce mitochondrial stress, leading to an increase in intracellular ROS. This oxidative stress could then activate stress-activated protein kinases such as JNK and p38 MAPK. These kinases can, in turn, activate pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. This would trigger the caspase cascade, culminating in the execution of apoptosis.
Future Directions and Conclusion
The potent in vitro activity of IKD-8344 against L5178Y murine leukemia cells warrants further investigation. Future research should focus on:
-
Elucidating the Mechanism of Action: Determining whether IKD-8344 induces apoptosis, necrosis, or cell cycle arrest. Investigating the specific signaling pathways modulated by IKD-8344 is crucial.
-
In Vivo Efficacy: Evaluating the anti-leukemic activity of IKD-8344 in murine models of leukemia.
-
Toxicity Profiling: Assessing the in vivo toxicity and pharmacokinetic properties of IKD-8344.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of IKD-8344 to identify more potent and selective compounds.
Unveiling the Anti-Filamentation Potential of Novel Compounds Against Candida albicans: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The morphological transition of Candida albicans from a yeast to a hyphal form is a critical virulence factor and a key driver of its pathogenicity. The inhibition of this mycelial transformation represents a promising therapeutic strategy for the development of new antifungal agents. This technical guide provides a comprehensive overview of the methodologies and signaling pathways central to the investigation of compounds that inhibit C. albicans filamentation. While specific data on the compound IKD-8344 is not publicly available, this document serves as a foundational framework for the evaluation of its potential anti-hyphal activity, and that of other novel chemical entities.
Quantitative Assessment of Hyphal Inhibition
A crucial aspect of characterizing a potential anti-filamentation compound is the quantitative measurement of its inhibitory effects. Data should be systematically collected and organized to allow for robust comparison and analysis. The following tables provide a template for presenting such quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of IKD-8344
| Parameter | Concentration (µg/mL) |
| MIC₅₀ (Planktonic) | Data not available |
| MIC₉₀ (Planktonic) | Data not available |
| MFC (Planktonic) | Data not available |
| Biofilm MIC₅₀ | Data not available |
| Biofilm MIC₉₀ | Data not available |
MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of a compound that inhibits 90% of fungal growth. MFC (Minimum Fungicidal Concentration) is the lowest concentration that results in fungal death.
Table 2: Effect of IKD-8344 on Hyphal Formation in Liquid Media
| IKD-8344 Conc. (µg/mL) | Percentage of Hyphal Cells | Average Hyphal Length (µm) |
| 0 (Control) | Data not available | Data not available |
| X | Data not available | Data not available |
| 2X | Data not available | Data not available |
| 4X | Data not available | Data not available |
Table 3: Impact of IKD-8344 on Biofilm Formation
| IKD-8344 Conc. (µg/mL) | Biofilm Biomass (OD₆₀₀) | Metabolic Activity (XTT Assay - OD₄₉₀) |
| 0 (Control) | Data not available | Data not available |
| X | Data not available | Data not available |
| 2X | Data not available | Data not available |
| 4X | Data not available | Data not available |
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the study of anti-hyphal agents. The following sections outline standard methodologies for assessing the inhibition of C. albicans filamentation.
Broth Microdilution Assay for Antifungal Susceptibility (Planktonic Cells)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against planktonic C. albicans cells.
-
Inoculum Preparation: A single colony of C. albicans is inoculated into a suitable broth medium (e.g., YPD) and incubated overnight at 30°C with shaking.[1] The yeast cells are then washed and resuspended in fresh medium, and the cell density is adjusted to a standard concentration (e.g., 0.5 to 2.5 x 10³ cells/mL) using a spectrophotometer.[2]
-
Drug Dilution: The test compound (e.g., IKD-8344) is serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized yeast inoculum is added to each well containing the diluted compound. The plate is then incubated at 37°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[3] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[4]
Hyphal Induction and Inhibition Assay in Liquid Media
This assay evaluates the ability of a compound to inhibit the yeast-to-hypha transition in a liquid environment.
-
Cell Preparation: C. albicans yeast cells are prepared as described in the broth microdilution assay.
-
Hyphal Induction: The yeast cells are resuspended in a hyphae-inducing medium, such as RPMI-1640 or serum-containing media, at 37°C.[5][6]
-
Treatment: The test compound is added to the cell suspension at various concentrations.
-
Microscopic Analysis: After a defined incubation period (e.g., 3-4 hours), the cells are observed under a microscope to assess the extent of filamentation.[5][7] The percentage of hyphal cells and the length of the hyphae are quantified.
Biofilm Formation and Inhibition Assay
This protocol assesses the effect of a compound on the formation of C. albicans biofilms, which are rich in hyphal structures.
-
Biofilm Growth: A standardized suspension of C. albicans is added to the wells of a microtiter plate and incubated at 37°C for a period that allows for biofilm formation (typically 24-48 hours).[1][2]
-
Treatment: The test compound is added at the beginning of the incubation period to assess inhibition of biofilm formation.
-
Quantification:
-
Crystal Violet Staining: The total biofilm biomass is quantified by staining with crystal violet, followed by solubilization of the dye and measurement of absorbance.[1]
-
XTT Reduction Assay: The metabolic activity of the cells within the biofilm is measured using a colorimetric XTT reduction assay, which provides an indication of cell viability.[1][2]
-
Visualizing Key Signaling Pathways and Workflows
Understanding the molecular mechanisms underlying hyphal morphogenesis is crucial for identifying potential drug targets. The following diagrams, generated using the DOT language, illustrate key signaling pathways in C. albicans and a general experimental workflow.
Signaling Pathways
The yeast-to-hypha transition in C. albicans is regulated by complex signaling networks. The Ras1-cAMP-PKA and the MAPK signaling pathways are two of the most well-characterized cascades involved in this process.[8][9]
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing compounds that inhibit C. albicans hyphal formation.
Conclusion
The inhibition of mycelial formation in Candida albicans is a validated and compelling strategy for the development of novel antifungal therapeutics. While the specific inhibitory properties of IKD-8344 remain to be elucidated, the experimental protocols, data presentation formats, and understanding of the key signaling pathways outlined in this guide provide a robust framework for its investigation. By applying these standardized methodologies, researchers can effectively characterize the anti-filamentation potential of IKD-8344 and other promising compounds, paving the way for the next generation of antifungal drugs.
References
- 1. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Filamentation Involves Two Overlapping, but Distinct, Programs of Filamentation in the Pathogenic Fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Multiple roles and diverse regulation of the Ras/cAMP/protein kinase A pathway in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Environmental Sensing and Signal Transduction Pathways Regulating Morphopathogenic Determinants of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Power: A Technical Guide to the Enhanced Efficacy of IKD-8344 and Polymyxin B against Burkholderia cenocepacia
For Immediate Release
In the ongoing battle against multidrug-resistant pathogens, a promising synergistic relationship has been identified between the macrocyclic dilactone IKD-8344 and the last-resort antibiotic polymyxin (B74138) B. This combination has demonstrated significant potential in combating the notoriously resilient Gram-negative bacterium, Burkholderia cenocepacia, a major cause of severe pulmonary infections in cystic fibrosis patients. This technical guide provides an in-depth analysis of their synergistic effects, detailed experimental protocols, and an exploration of the underlying mechanisms of action for researchers, scientists, and drug development professionals.
Core Findings: Potentiation of Polymyxin B Activity
IKD-8344, a natural product isolated from an actinomycete species, has been shown to potentiate the antimicrobial activity of polymyxin B against B. cenocepacia.[1] While IKD-8344 exhibits its own diverse biological activities, including anticancer and antifungal properties, its synergy with polymyxin B is of particular interest in the context of bacterial infections.[1]
Quantitative Analysis of Synergy
In a comprehensive screening of 2,686 compounds, IKD-8344 was identified as one of five compounds that synergized with polymyxin B, inhibiting the growth of B. cenocepacia by 70% or more compared to polymyxin B alone.[1] The study that identified this synergy provides the foundational data for the efficacy of this combination.
| Compound Combination | Target Organism | Key Finding | Reference |
| IKD-8344 (1 µg/mL) + Polymyxin B | Burkholderia cenocepacia | ≥70% growth inhibition compared to Polymyxin B alone. | [1] |
Deciphering the Mechanisms of Action and Synergy
The synergistic effect of IKD-8344 and polymyxin B is rooted in their distinct yet complementary mechanisms of action, primarily targeting the integrity of the bacterial cell envelope.
Polymyxin B: A Disrupter of the Outer Membrane
Polymyxin B's primary mechanism of action against Gram-negative bacteria involves a targeted assault on the outer membrane. Its cationic polypeptide ring interacts electrostatically with the negatively charged phosphate (B84403) groups of the lipid A component of lipopolysaccharide (LPS). This interaction displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to a localized disorganization and increased permeability of the outer membrane. The hydrophobic tail of polymyxin B then penetrates the destabilized membrane, further disrupting its integrity and leading to leakage of intracellular contents and ultimately, cell death.
Burkholderia cenocepacia exhibits a high intrinsic resistance to polymyxin B. This resistance is largely attributed to the unique structure of its LPS, which is modified with 4-amino-4-deoxy-L-arabinose (L-Ara4N). This modification reduces the net negative charge of the lipid A, thereby weakening the initial electrostatic attraction for the cationic polymyxin B and hindering its ability to disrupt the outer membrane.
IKD-8344: The Synergistic Partner
IKD-8344 is a macrocyclic dilactone. While the precise mechanism of action of IKD-8344 against B. cenocepacia is not fully elucidated, many macrocyclic lactones are known to have various effects on bacterial cells. The leading hypothesis for its synergistic activity with polymyxin B is that IKD-8344, in some manner, compromises the outer membrane's formidable defenses, allowing polymyxin B to bypass the intrinsic resistance mechanisms of B. cenocepacia and exert its disruptive effects more efficiently. This could involve direct interaction with outer membrane components or interference with cellular processes that maintain membrane integrity.
Experimental Protocols
To facilitate further research into this promising antibiotic combination, detailed methodologies for key experiments are outlined below.
Checkerboard Assay for Synergy Determination
The checkerboard assay is a standard method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of IKD-8344 and polymyxin B against B. cenocepacia.
Materials:
-
96-well microtiter plates
-
Burkholderia cenocepacia isolate (e.g., K56-2)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
IKD-8344 stock solution
-
Polymyxin B stock solution
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for OD600 readings)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension of B. cenocepacia in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Drug Dilution:
-
Along the x-axis of the 96-well plate, prepare serial twofold dilutions of IKD-8344 in CAMHB.
-
Along the y-axis, prepare serial twofold dilutions of polymyxin B in CAMHB.
-
-
Combination Testing: Using a multichannel pipette, transfer the diluted IKD-8344 and polymyxin B to the corresponding wells of the test plate. The final volume in each well should be uniform (e.g., 100 µL), containing both drugs at various concentrations and the bacterial inoculum.
-
Controls: Include wells with each drug alone (growth controls for each concentration), wells with no drugs (positive growth control), and wells with no bacteria (negative control/sterility control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination wells showing no growth:
-
FIC of IKD-8344 = (MIC of IKD-8344 in combination) / (MIC of IKD-8344 alone)
-
FIC of Polymyxin B = (MIC of Polymyxin B in combination) / (MIC of Polymyxin B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of IKD-8344 + FIC of Polymyxin B
-
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference (or additive)
-
FICI > 4.0: Antagonism
-
-
Outer Membrane Permeability Assay (NPN Uptake Assay)
This assay measures the ability of a compound to disrupt the bacterial outer membrane, allowing the fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter the hydrophobic environment of the membrane and fluoresce.
Objective: To assess if IKD-8344 increases the permeability of the B. cenocepacia outer membrane, potentially explaining its synergistic effect with polymyxin B.
Materials:
-
Burkholderia cenocepacia cells
-
HEPES buffer (5 mM, pH 7.2)
-
N-phenyl-1-naphthylamine (NPN) stock solution (in acetone (B3395972) or ethanol)
-
IKD-8344
-
Polymyxin B (as a positive control)
-
Fluorometer with excitation at 350 nm and emission at 420 nm
Procedure:
-
Cell Preparation: Grow B. cenocepacia to mid-log phase, then harvest the cells by centrifugation. Wash and resuspend the cells in HEPES buffer to a specific optical density (e.g., OD600 of 0.5).
-
Assay Setup: In a cuvette, add the bacterial suspension and NPN to a final concentration of 10 µM.
-
Baseline Reading: Measure the baseline fluorescence.
-
Compound Addition: Add IKD-8344 at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
Positive Control: In a separate experiment, add a known outer membrane permeabilizing agent like polymyxin B to confirm the assay is working correctly.
-
Data Analysis: An increase in fluorescence intensity upon the addition of IKD-8344 indicates that the compound is permeabilizing the outer membrane.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed synergistic mechanism and the experimental workflow.
Conclusion and Future Directions
The synergistic interaction between IKD-8344 and polymyxin B represents a promising avenue for the development of novel therapeutic strategies against the highly resistant pathogen Burkholderia cenocepacia. The ability of IKD-8344 to potentiate the activity of a last-resort antibiotic highlights the potential of combination therapies to overcome intrinsic bacterial resistance mechanisms.
Further research is warranted to fully elucidate the mechanism of action of IKD-8344 and the precise nature of its synergistic interaction with polymyxin B. In vivo studies are also crucial to validate the efficacy and safety of this combination in a preclinical setting. The detailed protocols and conceptual frameworks provided in this guide are intended to support and accelerate these vital research endeavors.
References
Methodological & Application
Application Notes and Protocols for IKD-8344 Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IKD-8344 is a macrocyclic dilactone with demonstrated biological activities, including antifungal and cytotoxic properties.[1][2][3][4][5] This document provides essential information and a generalized protocol for assessing the cytotoxic effects of IKD-8344 in a laboratory setting. While specific details on its mechanism of action on mammalian cells are limited in publicly available literature, this guide offers a starting point for researchers investigating its potential as a therapeutic agent.
Known Biological Activities of IKD-8344
Initial studies have revealed the following activities for IKD-8344:
| Activity | Target Organism/Cell Line | Effective Concentration | Reference |
| Cytotoxicity | L5178Y murine leukemia cells | IC50 = 0.54 ng/mL | [1][3][4][5] |
| Antifungal | Candida albicans (mycelial form) | MIC = 6.25 µg/mL | [1][3][4][5] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes a general method for determining the cytotoxicity of IKD-8344 against adherent mammalian cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, providing an estimate of cell viability.
Materials:
-
IKD-8344 compound
-
Target adherent cell line (e.g., L5178Y or other cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of IKD-8344 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the IKD-8344 stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of IKD-8344. Include a vehicle control (medium with the same concentration of DMSO used for the highest IKD-8344 concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the IKD-8344 concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of IKD-8344 using the MTT assay.
Signaling Pathway Information
Based on extensive searches of publicly available scientific literature, there is currently no information detailing the specific signaling pathways affected by IKD-8344 in mammalian cells that would lead to its cytotoxic effects. Further research is required to elucidate its mechanism of action.
Disclaimer
This document is intended for informational purposes only and should be used as a general guide. Researchers should optimize the protocols based on their specific cell lines and experimental conditions. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
Application Notes and Protocols for I-KD-8344 in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing IKD-8344, a macrocyclic dilactone with known antimicrobial and synergistic properties, in standard antimicrobial susceptibility testing (AST). The information is intended to guide researchers in evaluating the direct antimicrobial activity of IKD-8344 and its potentiation of other antibiotics.
Introduction
IKD-8344 is a natural product isolated from an actinomycete species, demonstrating a range of biological activities, including anticancer, anthelmintic, and antimicrobial effects.[1][2] Of particular interest to infectious disease research is its inhibitory action against the mycelial form of Candida albicans and its ability to potentiate the activity of polymyxin (B74138) B against the multidrug-resistant bacterium Burkholderia cenocepacia.[1][2] This document outlines standardized methods for determining the antimicrobial susceptibility of various microorganisms to IKD-8344.
Product Information
| Characteristic | Information |
| Compound Name | IKD-8344 |
| CAS Number | 129046-69-1 |
| Molecular Formula | C₄₈H₇₆O₁₂ |
| Molecular Weight | 845.1 g/mol |
| Solubility | Soluble in DMSO, ethanol, and methanol.[1][2] |
| Storage | Store at -20°C for long-term stability.[2] |
Quantitative Data Summary
The following table summarizes the known quantitative antimicrobial activity of IKD-8344. Researchers are encouraged to expand this dataset by testing a broader range of microorganisms.
| Organism | Test Method | Metric | Value | Reference |
| Candida albicans (mycelial form) | Not specified | MIC | 6.25 µg/ml | [1][2] |
| Burkholderia cenocepacia | Synergy Screen | Potentiation | Synergizes with polymyxin B | [1][2][3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard CLSI guidelines for broth microdilution testing and is suitable for determining the MIC of IKD-8344 against bacteria and fungi.
Materials:
-
IKD-8344
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required for fastidious organisms
-
Microbial inoculum standardized to 0.5 McFarland
-
Sterile multichannel pipettes and reservoirs
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of IKD-8344 in DMSO. A concentration of 1 mg/ml is recommended.
-
Serial Dilutions:
-
Add 100 µl of sterile broth to all wells of a 96-well plate.
-
Add an appropriate volume of the IKD-8344 stock solution to the first well of each row to achieve the desired starting concentration (e.g., for a starting concentration of 64 µg/ml, add a calculated volume of the 1 mg/ml stock).
-
Perform a two-fold serial dilution by transferring 100 µl from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µl from the last well.
-
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/ml in the test wells.
-
Inoculation: Add 100 µl of the diluted inoculum to each well of the microtiter plate. This will bring the final volume in each well to 200 µl and dilute the drug concentrations by half.
-
Controls:
-
Growth Control: A well containing only broth and inoculum (no IKD-8344).
-
Sterility Control: A well containing only broth.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used in the assay to ensure it does not inhibit growth.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria or as required for the specific microorganism.
-
Reading Results: The MIC is the lowest concentration of IKD-8344 that completely inhibits visible growth of the organism.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This protocol provides a qualitative assessment of the susceptibility of a microorganism to IKD-8344.
Materials:
-
IKD-8344
-
Sterile filter paper disks (6 mm diameter)
-
Solvent (e.g., DMSO, ethanol)
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Microbial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Disk Preparation:
-
Prepare a stock solution of IKD-8344 in a suitable solvent.
-
Apply a known amount of the IKD-8344 solution to sterile filter paper disks and allow them to dry completely in a sterile environment. The amount of IKD-8344 per disk will need to be optimized by the researcher (e.g., 10 µg, 30 µg).
-
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard in sterile saline.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.
-
-
Disk Application:
-
Using sterile forceps, place the IKD-8344 impregnated disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Place a blank disk (impregnated with the solvent only) as a negative control.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. The interpretation of susceptible, intermediate, or resistant will depend on the establishment of standardized zone diameter breakpoints, which are not yet available for IKD-8344.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of IKD-8344.
Proposed Mechanism of Polymyxin B Potentiation by IKD-8344
The precise mechanism by which IKD-8344 potentiates polymyxin B is not yet elucidated. Polymyxin B primarily acts by binding to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and increased permeability.[4][5] It is hypothesized that IKD-8344 may act as a synergist by further disrupting the outer membrane, inhibiting an efflux pump, or interfering with other cellular processes that contribute to intrinsic polymyxin resistance in organisms like B. cenocepacia.
Caption: Proposed synergistic mechanism of IKD-8344 with Polymyxin B against Gram-negative bacteria.
References
- 1. IKD-8344 | CAS 129046-69-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Identification of synergists that potentiate the action of polymyxin B against Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: IKD-8344 In Vivo Anthelmintic Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting in vivo studies to evaluate the anthelmintic efficacy of the novel compound IKD-8344. The described methodology utilizes a murine model infected with the gastrointestinal nematode Heligmosomoides polygyrus, a standard and widely accepted model for screening potential anthelmintic drug candidates. The protocol outlines procedures for animal handling, infection, compound administration, and assessment of efficacy through parasite burden quantification. Additionally, it includes templates for data presentation and visual workflows to ensure clarity, reproducibility, and ease of comparison.
Introduction
The emergence of anthelmintic resistance in parasitic nematodes of both veterinary and human importance necessitates the discovery and development of new therapeutic agents. IKD-8344 is a novel chemical entity with suspected anthelmintic properties. In vivo studies are a critical step in the preclinical development of this compound, providing essential data on its efficacy, tolerability, and potential dose-response relationship in a living host. The following protocols are designed to guide researchers in conducting robust and reproducible in vivo evaluations of IKD-8344.
Key Experimental Protocols
Murine Model of Heligmosomoides polygyrus Infection
This protocol details the establishment of a patent H. polygyrus infection in mice, which is essential for evaluating the in vivo efficacy of IKD-8344.
-
Animal Model: Male C57BL/6 mice, 6-8 weeks of age.
-
Infective Stage: Third-stage larvae (L3) of Heligmosomoides polygyrus.
-
Infection Procedure:
-
Acclimatize mice for a minimum of 7 days prior to infection.
-
Infect each mouse orally by gavage with 200 ± 10 L3 larvae suspended in 0.2 mL of sterile water.
-
House infected animals in individually ventilated cages with ad libitum access to food and water.
-
Monitor the health of the animals daily.
-
Confirm the establishment of infection by detecting parasite eggs in the feces, typically starting 7-9 days post-infection.
-
IKD-8344 Administration and Efficacy Assessment
This section describes the procedure for administering IKD-8344 and evaluating its effect on the adult worm burden.
-
Compound Preparation:
-
Prepare a stock solution of IKD-8344 in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% sterile water).
-
Prepare serial dilutions to achieve the desired final concentrations for each treatment group.
-
-
Treatment Groups:
-
Group 1: Vehicle control (receiving only the vehicle solution).
-
Group 2: Positive control (e.g., a standard-of-care anthelmintic like Levamisole at a known effective dose).
-
Group 3-5: Experimental groups receiving low, medium, and high doses of IKD-8344.
-
-
Administration:
-
On day 9 post-infection, administer the assigned treatment to each mouse via oral gavage.
-
The volume of administration should be consistent across all groups (e.g., 10 mL/kg body weight).
-
-
Efficacy Endpoint - Worm Burden Quantification:
-
On day 14 post-infection (5 days post-treatment), euthanize all mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissect the small intestine and place it in a petri dish containing phosphate-buffered saline (PBS).
-
Open the intestine longitudinally to expose the adult worms.
-
Carefully remove all adult worms and count them under a dissecting microscope.
-
Calculate the percentage reduction in worm burden for each treatment group relative to the vehicle control group using the formula: % Reduction = [(Mean worm count in vehicle group - Mean worm count in treated group) / Mean worm count in vehicle group] x 100
-
Data Presentation
Quantitative data from the in vivo study should be organized and presented in a clear and concise manner.
Table 1: In Vivo Efficacy of IKD-8344 Against Heligmosomoides polygyrus in Mice
| Treatment Group | Dose (mg/kg) | Mean Adult Worm Burden (± SEM) | % Worm Burden Reduction | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | - | N/A | N/A | |
| Positive Control (e.g., Levamisole) | (Specify Dose) | |||
| IKD-8344 (Low Dose) | (Specify Dose) | |||
| IKD-8344 (Medium Dose) | (Specify Dose) | |||
| IKD-8344 (High Dose) | (Specify Dose) |
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps of the in vivo anthelmintic study.
Caption: Workflow for in vivo evaluation of IKD-8344.
Hypothetical Signaling Pathway for IKD-8344 Action
This diagram presents a hypothetical mechanism of action for IKD-8344, targeting a critical nematode-specific signaling pathway.
Caption: Hypothetical mechanism of IKD-8344 leading to parasite paralysis.
Total Synthesis of IKD-8344: A Laboratory Approach
Abstract
This document outlines the laboratory methodology for the total synthesis of IKD-8344, a macrocyclic dilactone with significant biological activities, including anticancer, antimicrobial, and anthelmintic properties.[1][2] The synthesis is based on the highly efficient and enantioselective approach developed by Zou and Wu, which features a remarkable one-step formation of three tetrahydrofuran (B95107) (THF) rings.[3] This method provides a convergent route to this complex natural product. Due to the limited public availability of the detailed experimental protocols, this document provides a high-level overview of the synthetic strategy, supported by available chemical data and a conceptual workflow.
Introduction
IKD-8344 is a natural antibiotic, a macrocyclic dilactone originally isolated from an actinomycete species.[1][2] It has demonstrated potent cytotoxic effects against L5178Y murine leukemia cells and inhibits the growth of the mycelial form of Candida albicans.[1][2] The complex structure of IKD-8344, featuring a large macrocycle and multiple stereocenters, makes its total synthesis a significant challenge in organic chemistry. The synthetic approach highlighted herein, developed by Zou and Wu, employs a convergent strategy, culminating in a key cyclization reaction that concurrently forms three of the molecule's characteristic THF rings.[3] This innovative approach significantly streamlines the synthesis of this complex natural product.[3]
Chemical and Physical Properties
A summary of the key properties of IKD-8344 is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 129046-69-1 | [1] |
| Molecular Formula | C48H76O12 | [1] |
| Molecular Weight | 845.1 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | [1][2] |
| Biological Activity | Anticancer, antimicrobial, anthelmintic | [1][2] |
| Cytotoxicity | IC50 = 0.54 ng/ml (L5178Y murine leukemia cells) | [1][2] |
| Antifungal Activity | MIC = 6.25 µg/ml (C. albicans, mycelial form) | [1] |
Table 1: Physicochemical and Biological Properties of IKD-8344
Synthetic Approach
The total synthesis of IKD-8344, as reported by Zou and Wu, is characterized by a highly convergent and efficient strategy.[3] The key features of this synthetic route are:
-
Convergent Synthesis: The synthesis begins with the preparation of smaller, functionalized fragments of the molecule. These fragments are then coupled together to form a linear polyketide precursor. This approach is generally more efficient for the synthesis of complex molecules than a linear synthesis.
-
Key Cyclization Step: The hallmark of this synthesis is the simultaneous formation of three tetrahydrofuran (THF) rings in a single step.[3] This is achieved through the intramolecular O-alkylation of mesylates in the linear precursor.[3] This reaction is particularly noteworthy for its high efficiency and control over stereochemistry.
-
Enantioselectivity: The synthesis is enantioselective, meaning it produces a single enantiomer of the IKD-8344 molecule, which is crucial for its biological activity.
Experimental Workflow
The overall workflow for the total synthesis of IKD-8344 can be conceptualized as a three-stage process, as depicted in the following diagram.
Figure 1: Conceptual workflow for the total synthesis of IKD-8344.
Detailed Protocols
Note: The detailed experimental procedures, including specific reagents, reaction conditions, and purification methods, are not publicly available in the supporting information of the primary literature.[3] The following is a high-level description of the key transformations.
Stage 1: Fragment Synthesis (Hypothetical)
The synthesis would commence with the enantioselective synthesis of at least two key fragments that constitute the linear precursor of IKD-8344. These fragments would likely be prepared from commercially available chiral starting materials or through asymmetric synthesis methodologies to establish the required stereocenters.
Stage 2: Assembly of the Linear Precursor
The synthesized fragments would be coupled together using standard organic chemistry reactions, such as esterification or carbon-carbon bond-forming reactions. Following the coupling, the resulting intermediate would undergo further functional group manipulations to install the necessary hydroxyl and mesyl groups, yielding the linear polyketide precursor ready for the key cyclization step.
Stage 3: Key Cyclization and Final Product Formation
The linear precursor, containing multiple hydroxyl groups and mesylates, is subjected to conditions that promote intramolecular O-alkylation. This remarkable reaction proceeds in a cascade fashion to form the three THF rings in a single synthetic operation.[3] The final step would involve the purification of the crude product, likely using chromatographic techniques, to yield pure IKD-8344.
Summary
The total synthesis of IKD-8344 developed by Zou and Wu represents a significant achievement in natural product synthesis.[3] Its convergent and efficient approach, highlighted by a one-pot triple cyclization, provides a powerful strategy for the construction of this complex and biologically important molecule.[3] While detailed, step-by-step protocols are not publicly accessible, the overall synthetic strategy offers valuable insights for researchers in organic synthesis and drug development. Further investigation into the primary literature is recommended for a more in-depth understanding of this elegant synthesis.
References
- 1. Mesoporous Silica with Site-Isolated Amine and Phosphotungstic Acid Groups: A Solid Catalyst with Tunable Antagonistic Functions for One-Pot Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angewandte Chemie-The Home of Excellent Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three rings in one step: a quick approach to IKD-8344 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for IKD-8344 in a Burkholderia cenocepacia Research Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burkholderia cenocepacia is a formidable opportunistic pathogen, particularly in individuals with cystic fibrosis (CF), where it can lead to severe pulmonary decline and the often-fatal "cepacia syndrome".[1][2][3] The bacterium's intrinsic multidrug resistance and its propensity to form robust biofilms present significant challenges to effective treatment.[2][4] Biofilm formation, a key virulence factor, provides a protective barrier against antibiotics and host immune responses, contributing to the persistence of chronic infections.[4]
IKD-8344 is a novel investigational compound hypothesized to possess anti-biofilm properties against B. cenocepacia. These application notes provide a comprehensive overview of the proposed mechanism of action of IKD-8344 and detailed protocols for its evaluation in established in vitro and in vivo research models of B. cenocepacia infection. The data presented herein is a representative example of expected outcomes based on the hypothetical activity of IKD-8344.
Hypothesized Mechanism of Action
IKD-8344 is postulated to disrupt biofilm formation in B. cenocepacia by interfering with the cyclic di-guanosine monophosphate (c-di-GMP) signaling pathway. Cyclic-di-GMP is a key second messenger that regulates the transition between motile and sessile lifestyles in many bacteria, including B. cenocepacia.[5] High intracellular levels of c-di-GMP typically promote the production of exopolysaccharides and other biofilm matrix components.[5] It is hypothesized that IKD-8344 either inhibits diguanylate cyclases (DGCs), the enzymes responsible for c-di-GMP synthesis, or activates phosphodiesterases (PDEs), the enzymes that degrade c-di-GMP. This leads to a reduction in intracellular c-di-GMP levels, thereby inhibiting biofilm formation and potentially increasing susceptibility to conventional antibiotics.
Data Presentation
Table 1: Antimicrobial Susceptibility of Planktonic B. cenocepacia
| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) |
| IKD-8344 | J2315 | >128 | >128 |
| IKD-8344 | K56-2 | >128 | >128 |
| Tobramycin | J2315 | 64 | 128 |
| Tobramycin | K56-2 | 32 | 64 |
| Ceftazidime | J2315 | 16 | 32 |
| Ceftazidime | K56-2 | 8 | 16 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is representative.
Table 2: Effect of IKD-8344 on B. cenocepacia Biofilm Formation
| Compound | Concentration (µg/mL) | Strain | Biofilm Inhibition (%) |
| IKD-8344 | 16 | J2315 | 75 ± 5.2 |
| IKD-8344 | 32 | J2315 | 92 ± 3.8 |
| IKD-8344 | 16 | K56-2 | 68 ± 6.1 |
| IKD-8344 | 32 | K56-2 | 85 ± 4.5 |
Biofilm inhibition was quantified using a crystal violet staining assay after 24 hours of incubation. Data is presented as mean ± standard deviation.
Table 3: Synergistic Activity of IKD-8344 with Tobramycin Against Pre-formed Biofilms
| Treatment | Strain | MBEC (µg/mL) of Tobramycin |
| Tobramycin alone | J2315 | >1024 |
| Tobramycin + IKD-8344 (16 µg/mL) | J2315 | 256 |
| Tobramycin + IKD-8344 (32 µg/mL) | J2315 | 128 |
| Tobramycin alone | K56-2 | 512 |
| Tobramycin + IKD-8344 (16 µg/mL) | K56-2 | 128 |
| Tobramycin + IKD-8344 (32 µg/mL) | K56-2 | 64 |
MBEC: Minimum Biofilm Eradication Concentration. The MBEC is the minimum concentration of an antibiotic required to kill the bacteria in a pre-formed biofilm.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of IKD-8344 that inhibits the visible growth of planktonic B. cenocepacia and the lowest concentration that results in bacterial death.
Materials:
-
B. cenocepacia strains (e.g., J2315, K56-2)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
IKD-8344 stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Sterile Luria-Bertani (LB) agar (B569324) plates
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture of B. cenocepacia in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serially dilute IKD-8344 in CAMHB in a 96-well plate.
-
Add 100 µL of the bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of IKD-8344 at which no visible growth is observed.
-
To determine the MBC, plate 100 µL from each well showing no growth onto LB agar plates.
-
Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 2: Biofilm Inhibition Assay
This protocol assesses the ability of IKD-8344 to prevent the formation of B. cenocepacia biofilms.
Materials:
-
B. cenocepacia strains
-
LB broth
-
IKD-8344 stock solution
-
Sterile 96-well flat-bottomed polystyrene plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
Procedure:
-
Prepare a bacterial suspension of B. cenocepacia in LB broth to an OD600 of 0.1.
-
Add 100 µL of the bacterial suspension to the wells of a 96-well plate.
-
Add 100 µL of LB broth containing various concentrations of IKD-8344 to the wells.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Carefully discard the planktonic bacteria and wash the wells three times with sterile phosphate-buffered saline (PBS).
-
Air-dry the plate and stain the adherent biofilms with 150 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells with PBS to remove excess stain and air-dry.
-
Solubilize the bound crystal violet with 200 µL of 30% acetic acid.
-
Measure the absorbance at 590 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.
Protocol 3: In Vivo Efficacy in a Murine Model of Chronic Lung Infection
This protocol evaluates the therapeutic potential of IKD-8344 in a well-established rat or mouse model of chronic B. cenocepacia lung infection.[6]
Materials:
-
6-8 week old C57BL/6 mice (or other appropriate strain)
-
B. cenocepacia strain embedded in agar beads
-
IKD-8344 formulation for administration (e.g., intraperitoneal, aerosol)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for intratracheal instillation
Procedure:
-
Anesthetize the mice and intratracheally instill agar beads containing a known CFU of B. cenocepacia.
-
Allow the chronic infection to establish over a period of 3-5 days.
-
Initiate treatment with IKD-8344 (and/or a combination with an antibiotic) via the chosen route of administration. A vehicle control group should be included.
-
Administer treatment for a defined period (e.g., 5-7 days).
-
At the end of the treatment period, euthanize the animals.
-
Aseptically remove the lungs and homogenize the tissue.
-
Perform serial dilutions of the lung homogenates and plate on selective agar to determine the bacterial load (CFU/g of lung tissue).
-
A significant reduction in bacterial load in the IKD-8344 treated group compared to the control group indicates in vivo efficacy.
Visualizations
Caption: Hypothesized IKD-8344 mechanism via c-di-GMP signaling.
Caption: Workflow for the Biofilm Inhibition Assay.
Conclusion
The protocols and representative data outlined in these application notes provide a framework for the preclinical evaluation of IKD-8344 as a potential anti-biofilm agent for the treatment of B. cenocepacia infections. The hypothesized mechanism of action, targeting the c-di-GMP signaling pathway, represents a promising strategy to overcome the challenges associated with biofilm-mediated antibiotic resistance. Further studies are warranted to validate these findings and to explore the full therapeutic potential of IKD-8344 in combination with existing antimicrobial agents.
References
- 1. Disruption of biofilms and killing of Burkholderia cenocepacia from cystic fibrosis lung using an antioxidant-antibiotic combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Burkholderia cenocepacia Infections in Cystic Fibrosis Patients: Drug Resistance and Therapeutic Approaches [frontiersin.org]
- 4. Biofilm Targeting Strategy in the Eradication of Burkholderia Infections: A Mini-Review [openmicrobiologyjournal.com]
- 5. Key Players and Individualists of Cyclic-di-GMP Signaling in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Decade of Burkholderia cenocepacia Virulence Determinant Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IKD-8344 in In Vitro Cancer Cell Line Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
IKD-8344 is a macrocyclic dilactone originally isolated from an actinomycete species.[1][2][3][4] It has demonstrated diverse biological activities, including antimicrobial and anthelmintic properties.[1][2][3][4] Of significant interest to cancer researchers, IKD-8344 has shown potent cytotoxicity against L5178Y murine leukemia cells, with a reported IC50 value of 0.54 ng/mL.[1][2][3][4] These findings suggest that IKD-8344 may be a valuable compound for investigation as a potential anti-cancer agent.
This document provides detailed protocols for studying the in vitro efficacy of IKD-8344 on human cancer cell lines, proposes a hypothetical mechanism of action to guide initial investigations, and outlines methods to test this hypothesis.
Compound Profile:
| Parameter | Value |
|---|---|
| Compound Name | IKD-8344 |
| CAS Number | 129046-69-1[2][3][4] |
| Molecular Formula | C48H76O12[2][3] |
| Molecular Weight | 845.1 g/mol [2][3] |
| Description | A macrocyclic dilactone.[1][2][3][4] |
| Solubility | Soluble in DMSO, Ethanol, and Methanol.[2][3] |
Proposed Signaling Pathway for IKD-8344
While the precise mechanism of action for IKD-8344's anti-cancer activity is yet to be fully elucidated, its potent cytotoxicity suggests the induction of programmed cell death (apoptosis). A common mechanism for cytotoxic compounds is the activation of the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, which are the executioners of apoptosis. We propose that IKD-8344 may disrupt the balance of pro- and anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Proposed intrinsic apoptosis pathway induced by IKD-8344.
Experimental Protocols
The following protocols provide a framework for characterizing the in vitro anti-cancer effects of IKD-8344.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of IKD-8344 that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of IKD-8344 in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 ng/mL to 1000 ng/mL. Include a vehicle control (DMSO) at the same final concentration as the highest IKD-8344 dose.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared IKD-8344 dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Illustrative Data:
| Cell Line | Cancer Type | Hypothetical IC50 (ng/mL) |
|---|---|---|
| L5178Y | Murine Leukemia | 0.54 (Published)[1][2][3][4] |
| Jurkat | Human T-cell Leukemia | 1.2 |
| MCF-7 | Human Breast Adenocarcinoma | 8.5 |
| MDA-MB-231 | Human Breast Adenocarcinoma | 15.2 |
| A549 | Human Lung Carcinoma | 25.8 |
| HCT116 | Human Colorectal Carcinoma | 18.4 |
Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Culture and Treatment: Seed 1x10^6 cells in 6-well plates and allow them to adhere overnight. Treat cells with IKD-8344 at concentrations of 0x (vehicle), 0.5x, 1x, and 2x the predetermined IC50 value for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Illustrative Data (for a hypothetical cell line with IC50 = 10 ng/mL):
| IKD-8344 Conc. (ng/mL) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| 0 (Vehicle) | 95.1 | 2.5 | 2.4 |
| 5 (0.5x IC50) | 70.3 | 18.2 | 11.5 |
| 10 (1x IC50) | 45.8 | 35.6 | 18.6 |
| 20 (2x IC50) | 15.2 | 48.9 | 35.9 |
Western Blot Analysis of Apoptotic Proteins
This protocol assesses changes in the expression levels of key proteins involved in the proposed apoptotic pathway.
Methodology:
-
Protein Extraction: Treat cells with IKD-8344 as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity using image analysis software and normalize to the loading control.
Illustrative Data Summary:
| Protein Target | Expected Change with IKD-8344 | Role in Apoptosis |
|---|---|---|
| Bcl-2 | Decrease | Anti-apoptotic |
| Bax | Increase | Pro-apoptotic |
| Cleaved Caspase-9 | Increase | Initiator Caspase |
| Cleaved Caspase-3 | Increase | Executioner Caspase |
| Cleaved PARP | Increase | Marker of Apoptosis |
| β-actin | No Change | Loading Control |
Experimental Workflow
Caption: General workflow for in vitro evaluation of IKD-8344.
References
Application Notes and Protocols for Antifungal Susceptibility Testing of IKD-8344
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro antifungal activity of IKD-8344, a polyketide antifungal agent. The following methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended to guide researchers in assessing the susceptibility of various fungal isolates to this compound.
Overview
IKD-8344 is a polyketide with demonstrated antifungal and cytotoxic bioactivity.[1] As with any novel antimicrobial agent, establishing its spectrum of activity is a critical step in the drug development process. Antifungal susceptibility testing (AFST) is used to determine the minimal inhibitory concentration (MIC) of a drug required to inhibit the growth of a specific fungus.[2] This information is crucial for understanding the potential therapeutic efficacy of the compound.
The two primary methods for AFST are broth microdilution and disk diffusion.[3] Broth microdilution is considered the gold standard for determining quantitative MIC values, while disk diffusion is a simpler, qualitative method often used for routine testing.[4]
Data Presentation: Example MIC Data
Quantitative data from antifungal susceptibility testing is typically summarized in tables to show the range of MICs and the concentrations required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates. As specific MIC data for IKD-8344 is not publicly available, the following tables present example data for other antifungal agents against common fungal pathogens to illustrate the expected data format.
Table 1: Example Antifungal Activity of a Novel Agent against Candida Species
| Organism (No. of Isolates) | Drug | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans (100) | IKD-8344 (Example) | 0.015 - 2 | 0.125 | 0.5 |
| Fluconazole | 0.25 - 64 | 1 | 4 | |
| Amphotericin B | 0.125 - 2 | 0.5 | 1 | |
| Candida glabrata (100) | IKD-8344 (Example) | 0.03 - 4 | 0.25 | 1 |
| Fluconazole | 1 - >64 | 16 | 64 | |
| Amphotericin B | 0.25 - 2 | 1 | 2 | |
| Candida parapsilosis (100) | IKD-8344 (Example) | 0.125 - 8 | 1 | 4 |
| Fluconazole | 0.5 - 8 | 2 | 4 | |
| Amphotericin B | 0.125 - 1 | 0.25 | 0.5 |
Note: Data presented for IKD-8344 is hypothetical for illustrative purposes. Data for comparator drugs is representative of published findings.[5][6][7]
Table 2: Example Antifungal Activity of a Novel Agent against Aspergillus Species
| Organism (No. of Isolates) | Drug | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus (100) | IKD-8344 (Example) | 0.06 - 4 | 0.5 | 2 |
| Voriconazole | 0.125 - 2 | 0.5 | 1 | |
| Amphotericin B | 0.25 - 4 | 1 | 2 | |
| Aspergillus flavus (100) | IKD-8344 (Example) | 0.125 - 8 | 1 | 4 |
| Voriconazole | 0.25 - 2 | 0.5 | 1 | |
| Amphotericin B | 0.5 - 4 | 1 | 2 | |
| Aspergillus niger (100) | IKD-8344 (Example) | 0.25 - 16 | 2 | 8 |
| Voriconazole | 0.5 - 4 | 1 | 2 | |
| Amphotericin B | 0.5 - 4 | 1 | 2 |
Note: Data presented for IKD-8344 is hypothetical for illustrative purposes. Data for comparator drugs is representative of published findings.[8][9][10][11]
Experimental Protocols
The following are detailed protocols for performing antifungal susceptibility testing with IKD-8344.
Broth Microdilution Assay
This method determines the MIC of an antifungal agent in a liquid medium.[12]
Materials:
-
IKD-8344
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Incubator (35°C)
Protocol:
-
Preparation of IKD-8344 Stock Solution:
-
Dissolve IKD-8344 in DMSO to a concentration of 1280 µg/mL.
-
Store the stock solution at -20°C or lower.
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours for yeasts or 5-7 days for molds.
-
Prepare a suspension of fungal cells in sterile saline. For yeasts, adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). For molds, gently harvest conidia and adjust the suspension to 0.4-5 x 10⁴ CFU/mL.
-
Further dilute the fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the IKD-8344 stock solution in RPMI 1640 medium in the wells of a 96-well plate to achieve final concentrations ranging from a clinically relevant high to low (e.g., 64 µg/mL to 0.06 µg/mL).
-
Each well should contain 100 µL of the diluted antifungal agent.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours for yeasts or as appropriate for the growth rate of the mold being tested.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of IKD-8344 that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the drug-free growth control. The endpoint can be read visually or with a spectrophotometer.
-
Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of a fungus to an antifungal agent.[3][8]
Materials:
-
IKD-8344
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue
-
Fungal isolates
-
Sterile saline (0.85%)
-
Incubator (35°C)
Protocol:
-
Preparation of IKD-8344 Disks:
-
Prepare a solution of IKD-8344 at a desired concentration.
-
Impregnate sterile paper disks with a specific amount of the IKD-8344 solution and allow them to dry. The concentration will need to be optimized to produce appropriate zone sizes.
-
-
Preparation of Fungal Inoculum:
-
Prepare a fungal suspension in sterile saline equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
-
Application of Disks and Incubation:
-
Aseptically place the IKD-8344 impregnated disks onto the surface of the inoculated agar.
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.
-
The interpretation of the zone sizes as susceptible, intermediate, or resistant requires correlation with MIC data from broth microdilution assays.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the broth microdilution antifungal susceptibility test.
Caption: Workflow for Broth Microdilution Antifungal Assay.
General Mechanisms of Antifungal Action
As the specific mechanism of action for IKD-8344 is not yet fully elucidated, this diagram illustrates common targets for antifungal drugs. Polyketide antifungals can act on various cellular components.[3][12]
Caption: Common Mechanisms of Action for Antifungal Drugs.
References
- 1. IKD-8344 – BIOMAR Microbial Technologies [biomarmt.com]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mjpath.org.my [mjpath.org.my]
- 10. Anti-Aspergillus activities of olorofim at sub-MIC levels during early-stage growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Susceptibility of Clinical Isolates of Aspergillus spp. to Anidulafungin, Caspofungin, and Micafungin: a Head-to-Head Comparison Using the CLSI M38-A2 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IKD-8344 and Polymyxin B Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a significant challenge in clinical practice. Burkholderia cenocepacia, an opportunistic pathogen prevalent in cystic fibrosis patients, is intrinsically resistant to a wide array of antibiotics, including the last-resort polymyxins. This resistance necessitates the exploration of combination therapies to enhance the efficacy of existing antimicrobial agents. IKD-8344, a macrocyclic dilactone, has been identified as a potent potentiator of polymyxin (B74138) B activity against MDR B. cenocepacia. These application notes provide a framework for investigating the synergistic relationship between IKD-8344 and polymyxin B, including detailed experimental protocols and data presentation formats.
Core Concepts
Polymyxin B exerts its bactericidal effect by targeting the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and increased permeability of the inner membrane. However, some bacteria, including B. cenocepacia, possess mechanisms to resist the action of polymyxins. It is hypothesized that IKD-8344 acts as a synergist by disrupting the outer membrane, thereby facilitating the entry of polymyxin B to its ultimate target, the inner membrane.
Quantitative Data Summary
The following tables are templates for summarizing the quantitative data from synergy studies between IKD-8344 and polymyxin B. The values presented are for illustrative purposes only and should be replaced with experimental data.
Table 1: Minimum Inhibitory Concentrations (MICs) of IKD-8344 and Polymyxin B Alone and in Combination against Burkholderia cenocepacia
| Compound | MIC (µg/mL) |
| IKD-8344 | >128 |
| Polymyxin B | 64 |
| IKD-8344 + Polymyxin B | 4 (Polymyxin B) / 16 (IKD-8344) |
Table 2: Fractional Inhibitory Concentration (FIC) Index for the IKD-8344 and Polymyxin B Combination
| Strain | FIC of IKD-8344 | FIC of Polymyxin B | FIC Index (FICI) | Interpretation |
| B. cenocepacia (Example Strain) | 0.125 | 0.0625 | 0.1875 | Synergy |
Note: Synergy is typically defined as an FICI of ≤ 0.5. Additivity is defined as an FICI of > 0.5 and ≤ 1.0. Indifference is an FICI > 1.0 and ≤ 4.0. Antagonism is an FICI > 4.0.
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol determines the synergistic effect of IKD-8344 and polymyxin B using a two-dimensional dilution method.
Materials:
-
IKD-8344 stock solution
-
Polymyxin B stock solution
-
Burkholderia cenocepacia isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture B. cenocepacia overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare Drug Dilutions:
-
In a 96-well plate, create a two-fold serial dilution of IKD-8344 horizontally (e.g., across columns 1-10).
-
Create a two-fold serial dilution of polymyxin B vertically (e.g., down rows A-G).
-
Column 11 should contain only the polymyxin B dilutions (growth control for polymyxin B MIC).
-
Row H should contain only the IKD-8344 dilutions (growth control for IKD-8344 MIC).
-
Well H12 should contain no drugs (positive growth control). A well with only broth can serve as a negative control.
-
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring absorbance at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FICI: FICI = FIC of IKD-8344 + FIC of Polymyxin B.
-
Interpret the results based on the FICI value.
-
Time-Kill Curve Assay
This protocol assesses the bactericidal activity of the combination over time.
Materials:
-
IKD-8344 and Polymyxin B at concentrations determined from the checkerboard assay (e.g., 0.5x MIC, 1x MIC).
-
Burkholderia cenocepacia isolate
-
CAMHB
-
Sterile culture tubes
-
Apparatus for serial dilutions and plating (e.g., micropipettes, agar (B569324) plates).
Procedure:
-
Prepare Cultures: Prepare a starting inoculum of B. cenocepacia at approximately 5 x 10^5 to 1 x 10^6 CFU/mL in multiple tubes of CAMHB.
-
Add Drugs: Add the following to the respective tubes:
-
No drug (growth control)
-
IKD-8344 alone (at a synergistic concentration)
-
Polymyxin B alone (at its MIC)
-
IKD-8344 and Polymyxin B in combination
-
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot from each tube.
-
Determine Viable Counts: Perform serial dilutions of each aliquot and plate on appropriate agar plates. Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
Visualizations
Caption: Workflow for assessing the synergy of IKD-8344 and polymyxin B.
Caption: Hypothetical model of IKD-8344 and polymyxin B synergy.
Troubleshooting & Optimization
Troubleshooting IKD-8344 solubility issues in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with IKD-8344, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is IKD-8344 and what are its general properties?
IKD-8344 is a macrocyclic dilactone originally isolated from an actinomycete species.[1] It has demonstrated a range of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[1] It is cytotoxic to L5178Y murine leukemia cells and inhibits the growth of the mycelial form of Candida albicans.[1]
IKD-8344 Chemical Properties
| Property | Value | Reference |
| CAS Number | 129046-69-1 | [2] |
| Molecular Formula | C₄₈H₇₆O₁₂ | [1][2] |
| Formula Weight | 845.1 g/mol | [2] |
Q2: What are the recommended solvents for dissolving IKD-8344?
IKD-8344 is reported to be soluble in Dimethyl Sulfoxide (DMSO), ethanol (B145695), and methanol.[3][4][5][6] For most in vitro cell-based assays, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.
Q3: I am observing precipitation when I dilute my IKD-8344 DMSO stock into my aqueous experimental buffer. What can I do?
This is a common issue for hydrophobic compounds. Here are several strategies to address precipitation upon dilution:
-
Optimize Final DMSO Concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated in cell-based assays without significant cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Lower the Final Compound Concentration: The precipitation may be due to exceeding the aqueous solubility limit of IKD-8344. Try using a lower final concentration in your assay.
-
Use a Co-solvent: Adding a small percentage of a water-miscible organic solvent like ethanol to your aqueous buffer can improve solubility.
-
Employ Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Gentle Heating and Sonication: Gently warming the solution (e.g., in a 37°C water bath) and brief sonication can help dissolve the compound. However, it is crucial to ensure that IKD-8344 is stable under these conditions to avoid degradation.
Q4: How should I store my IKD-8344 stock solutions?
Store stock solutions of IKD-8344 at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound over time.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to troubleshooting solubility problems with IKD-8344.
Problem 1: IKD-8344 powder will not dissolve in the initial solvent.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Troubleshooting Steps:
-
Ensure you are using a sufficient volume of the recommended solvent (DMSO, ethanol, or methanol).
-
Vortex the solution for 2-3 minutes.
-
If still undissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Use brief bursts of sonication to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Problem 2: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of IKD-8344 in the cell culture medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visually inspect your assay plates under a microscope for any signs of compound precipitation.
-
Perform a kinetic solubility assay (see protocol below) to determine the solubility limit of IKD-8344 in your specific cell culture medium.
-
If precipitation is observed, lower the final concentration of IKD-8344 in your experiments to below its determined solubility limit.
-
Consider the use of surfactants or co-solvents as described in the FAQs.
-
Experimental Protocols
Protocol 1: Preparation of IKD-8344 Stock Solution
-
Bring the vial of solid IKD-8344 to room temperature before opening.
-
Add a precise volume of 100% DMSO to the vial to achieve a desired high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution vigorously for 2-3 minutes until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a method to determine the kinetic solubility of IKD-8344 in your experimental buffer.
-
Prepare a 10 mM stock solution of IKD-8344 in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO. For example, prepare concentrations of 5 mM, 2.5 mM, 1.25 mM, etc.
-
Dilute into Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS or cell culture medium). This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubate and Observe: Incubate the plate at room temperature or your experimental temperature for a set period (e.g., 1-2 hours).
-
Assess Solubility: Visually inspect the wells for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility of IKD-8344 under these conditions. For a more quantitative assessment, a nephelometer can be used to measure light scattering caused by undissolved particles.
Visualizing Experimental Workflows and Pathways
To aid in experimental design and understanding, the following diagrams illustrate a general troubleshooting workflow for solubility issues and a hypothetical signaling pathway that could be investigated for an anticancer compound like IKD-8344.
Caption: A flowchart for troubleshooting IKD-8344 solubility issues.
References
- 1. IKD-8344 - Immunomart [immunomart.com]
- 2. IKD-8344 – BIOMAR Microbial Technologies [biomarmt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uspnf.com [uspnf.com]
- 6. Solubility of Dimethyl Fumarate in Methanol, Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, and Water from (289.95 t… [ouci.dntb.gov.ua]
Technical Support Center: Optimizing IKD-8344 Concentration for Antifungal Activity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of the novel investigational antifungal agent, IKD-8344. Below are frequently asked questions (FAQs) and troubleshooting guides to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for determining the optimal concentration of IKD-8344?
A1: The initial step is to perform a dose-response screening to establish a preliminary Minimum Inhibitory Concentration (MIC) range. This involves testing a broad range of IKD-8344 concentrations against the fungal species of interest. Based on these initial results, a more focused concentration range can be selected for definitive MIC testing.
Q2: Which standardized method is recommended for determining the MIC of IKD-8344?
A2: The broth microdilution method is a widely accepted and standardized technique for antifungal susceptibility testing. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols that can be adapted for novel agents like IKD-8344.
Q3: How should I prepare the stock solution of IKD-8344?
A3: The solubility of IKD-8344 should be determined prior to stock solution preparation. For many non-polar antifungal compounds, Dimethyl Sulfoxide (DMSO) is a common solvent. It is crucial to ensure that the final concentration of the solvent in the assay does not affect fungal growth, typically not exceeding 1%.
Q4: What are the critical quality control steps to ensure reliable MIC data?
A4: To ensure the accuracy and reproducibility of your results, it is essential to include the following controls in each experiment:
-
Growth Control: Fungal inoculum in media without any antifungal agent.
-
Sterility Control: Media only, to check for contamination.
-
Reference Strains: Include well-characterized fungal strains with known susceptibility to standard antifungal agents. This helps to validate the assay's performance.
Q5: How should "trailing growth" be interpreted in a broth microdilution assay for IKD-8344?
A5: Trailing growth, which is characterized by reduced but persistent fungal growth across a range of drug concentrations, can complicate MIC determination. For fungistatic agents, it is often recommended to read the MIC at the lowest concentration that produces a significant reduction in growth (e.g., ≥50%) compared to the growth control. Reading the plates at an earlier time point (e.g., 24 hours instead of 48 hours) may also help to minimize the impact of trailing.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| No inhibition of fungal growth at any IKD-8344 concentration. | 1. IKD-8344 may not be effective against the tested fungal strain(s). 2. The concentration range tested is too low. 3. IKD-8344 is not soluble or is unstable in the test medium. 4. Error in drug dilution preparation. | 1. Test against a broader panel of fungi, including known susceptible strains if available. 2. Perform a wider range-finding study with higher concentrations. 3. Verify the solubility and stability of IKD-8344 in the assay medium. Consider using a different solvent, ensuring the final concentration is not inhibitory to the fungus. 4. Prepare fresh stock solutions and dilutions and repeat the assay. |
| High variability in MIC values between replicate experiments. | 1. Inconsistent inoculum preparation. 2. Variations in incubation conditions. 3. Subjectivity in endpoint reading. 4. Pipetting errors during serial dilutions. | 1. Standardize the inoculum preparation using a spectrophotometer or hemocytometer. 2. Ensure consistent incubation time and temperature. 3. Have two independent researchers read the plates. Use a spectrophotometer to read optical density for a more objective measure. 4. Calibrate pipettes and use fresh tips for each dilution. |
| Unexpected growth at high concentrations of IKD-8344 (Paradoxical Effect). | This phenomenon, also known as the Eagle effect, can occur with some antifungal agents. It may be related to the upregulation of certain cellular pathways (e.g., chitin (B13524) synthesis) in response to high drug concentrations. | 1. Document the observation and the concentration range at which it occurs. 2. Consider that the true MIC is the lowest concentration that inhibits growth before the paradoxical growth appears. 3. Further investigation into the mechanism of action of IKD-8344 may be required to understand this effect. |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is a general guideline and may need to be optimized for specific fungal species and laboratory conditions.
-
Preparation of IKD-8344 Stock Solution:
-
Dissolve IKD-8344 in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Microdilution Plates:
-
Perform two-fold serial dilutions of the IKD-8344 stock solution in RPMI-1640 medium (or another suitable broth) in a 96-well microtiter plate to achieve the desired final concentration range.
-
Include a drug-free well for a growth control and a medium-only well for a sterility control.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.
-
Prepare a suspension of fungal cells in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Dilute this suspension in the assay medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microdilution plate (except the sterility control).
-
Seal the plate and incubate at the optimal temperature for the fungal species (e.g., 35°C) for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of IKD-8344 that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or with a spectrophotometer.
-
Visualizations
Caption: Experimental workflow for determining the MIC of IKD-8344.
Caption: Major antifungal drug target pathways in fungi.
IKD-8344 Technical Support Center: Stability and Storage Best Practices
This technical support center provides guidance on the stability and storage of IKD-8344, along with answers to frequently asked questions and troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store IKD-8344 upon receipt?
IKD-8344 is shipped as a solid and should be stored at -20°C immediately upon receipt.[1][2] When stored under these conditions, the compound is stable for at least four years.[2]
Q2: How do I prepare a stock solution of IKD-8344?
To prepare a stock solution, reconstitute the solid IKD-8344 in a suitable solvent such as DMSO, ethanol, or methanol.[2] For example, to create a 10 mM stock solution, you would dissolve 8.45 mg of IKD-8344 (Molecular Weight: 845.1 g/mol ) in 1 mL of your chosen solvent. Ensure the compound is fully dissolved by vortexing.
Q3: How should I store IKD-8344 stock solutions?
Q4: Is IKD-8344 sensitive to light?
There is no specific public data on the photostability of IKD-8344. As a general best practice for all light-sensitive compounds, it is advisable to protect solutions from direct light by using amber vials or by wrapping vials in foil.
Q5: What are the known biological activities of IKD-8344?
IKD-8344 is a macrocyclic dilactone with a range of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[1][2] It has been shown to be cytotoxic to L5178Y murine leukemia cells.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure solid IKD-8344 is stored at -20°C. For stock solutions, minimize freeze-thaw cycles by preparing and storing in single-use aliquots at -20°C or -80°C. |
| Inaccurate concentration of stock solution. | Verify calculations for stock solution preparation. Ensure the solid compound was fully dissolved. If possible, verify the concentration using a suitable analytical method. | |
| Solvent effects. | The solvent used to dissolve IKD-8344 (e.g., DMSO) can have its own biological effects. Always include a vehicle control (solvent alone) in your experiments to account for these potential effects. | |
| Precipitate formation in stock solution | Poor solubility or solution instability. | Ensure the concentration does not exceed the solubility limit in the chosen solvent. If precipitation occurs after storage, gently warm the solution and vortex to redissolve before use. |
Stability and Storage Summary
| Form | Storage Temperature | Stability | Recommended Solvents |
| Solid | -20°C | ≥ 4 years[2] | N/A |
| Solution | -20°C or -80°C | Data not available. Best practice is to use promptly and avoid freeze-thaw cycles. | DMSO, Ethanol, Methanol[2] |
Experimental Workflow and Diagrams
To ensure the proper handling and use of IKD-8344 in your experiments, follow the recommended workflow below.
References
Technical Support Center: IKD-8344 Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis and purification of IKD-8344.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of IKD-8344.
Synthesis Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low to no yield of desired product | Incomplete reaction | - Ensure starting materials are pure and dry. - Verify the correct stoichiometry of reagents. - Increase reaction time or temperature, monitoring for decomposition. |
| Decomposition of starting materials or product | - Run the reaction at a lower temperature. - Use a milder base or coupling agent. - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Incorrect reaction setup | - Double-check all glassware is clean and dry. - Confirm proper stirring and temperature control. | |
| Formation of significant byproducts | Competing side reactions (e.g., elimination, racemization) | - A publication on the synthesis of IKD-8344 mentions the concurrent formation of THF rings through intramolecular O-alkylations of mesylates, which competes with β-elimination and α-racemization reactions.[1] - Use a non-nucleophilic base to minimize elimination. - Optimize the reaction temperature; lower temperatures often favor the desired cyclization. - Consider using a different leaving group on the linear precursor. |
| Impurities in starting materials | - Purify all starting materials before use. - Characterize starting materials by NMR, Mass Spectrometry, and/or elemental analysis. | |
| Reaction does not go to completion | Inactive catalyst or reagent | - Use a fresh batch of catalyst or reagent. - Ensure proper activation of the catalyst if required. |
| Insufficient reaction time | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Extend the reaction time until the starting material is consumed. |
Purification Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Difficulty in separating IKD-8344 from impurities | Similar polarity of product and impurities | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). - Attempt recrystallization from various solvent systems. |
| Product is unstable on silica gel | - Use a neutral or deactivated silica gel. - Perform the purification quickly and at a low temperature. - Consider alternative purification methods like preparative HPLC or crystallization. | |
| Low recovery after column chromatography | Product is too strongly adsorbed to the stationary phase | - Increase the polarity of the elution solvent. - Add a small amount of a more polar solvent (e.g., methanol (B129727) or acetic acid) to the elution mixture. |
| Product co-elutes with a non-UV active impurity | - Use a different visualization technique for TLC (e.g., staining). - Analyze fractions by LC-MS to identify those containing the pure product. | |
| Product precipitates during purification | Low solubility in the chosen solvent system | - Choose a solvent system where the product has good solubility. - Filter the sample before loading it onto the column to remove any precipitated material.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for IKD-8344?
A1: A highly efficient enantioselective total synthesis of the natural antibiotic IKD-8344 has been achieved through a convergent route. This method involves the concurrent formation of the THF rings from a linear polyketide precursor via intramolecular O-alkylations of mesylates.[1]
Q2: What are the key challenges in the synthesis of IKD-8344?
A2: A primary challenge is controlling the stereochemistry and minimizing side reactions such as β-elimination and α-racemization during the crucial cyclization step to form the furan (B31954) rings.[1]
Q3: What analytical techniques are recommended for characterizing IKD-8344?
A3: For complete characterization, a combination of techniques is recommended, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and spectrophotometry.[1]
Q4: What are some common impurities encountered during the synthesis?
A4: Common impurities may include unreacted starting materials, diastereomers of IKD-8344, and byproducts from side reactions like elimination or epimerization. The specific impurities will depend on the exact synthetic route and reaction conditions used.
Experimental Protocols
Illustrative Protocol for a Key Synthesis Step: Intramolecular Cyclization
Disclaimer: This is a generalized protocol and should be adapted based on specific experimental findings.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the linear polyketide precursor (1 equivalent) in a suitable dry, aprotic solvent (e.g., Tetrahydrofuran or Dichloromethane).
-
Reagent Addition: Cool the solution to the optimized temperature (e.g., -78 °C or 0 °C). Add the base (e.g., a non-nucleophilic base like DBU or a hindered alkoxide) dropwise over a period of 15-30 minutes.
-
Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an optimized solvent system.
General Protocol for Purification by Column Chromatography
-
Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.
-
Elution: Begin eluting with a low-polarity solvent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate (B1210297) in hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified IKD-8344.
Visualizations
References
Technical Support Center: Enhancing the Total Synthesis Yield of IKD-8344
Disclaimer: The following technical support guide has been developed based on the abstract of the primary literature describing the total synthesis of IKD-8344 by Zou and Wu (2012) and general principles of organic synthesis.[1] Due to the inaccessibility of the detailed experimental protocols and specific yield data from the full publication, this guide offers general troubleshooting strategies and best practices rather than specific, quantitative recommendations.
This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the total synthesis of the complex polyketide natural product, IKD-8344.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for the total synthesis of IKD-8344?
A1: The reported total synthesis of IKD-8344 employs a highly efficient and enantioselective convergent route. The key feature of this strategy is the concurrent formation of the three tetrahydrofuran (B95107) (THF) rings from a linear polyketide precursor. This crucial step is achieved through intramolecular O-alkylation of mesylates.[1]
Q2: What are the most critical and potentially low-yield steps in the synthesis of IKD-8344?
A2: Based on the published abstract, the most challenging step is the triple intramolecular cyclization to form the THF rings. This reaction is in competition with facile β-elimination and α-racemization reactions, which can significantly lower the yield and purity of the desired product.[1] The subsequent macrocyclization to form the final macrolide structure is also a common challenge in the synthesis of large, complex molecules.
Q3: What are the known biological activities of IKD-8344?
A3: IKD-8344 is a macrocyclic dilactone with a range of biological activities, including anticancer, antimicrobial, and anthelmintic properties.
Troubleshooting Guides
Problem 1: Low Yield in the Triple THF Ring Formation via Intramolecular O-alkylation
The simultaneous formation of three THF rings is a complex transformation prone to side reactions. Here's a guide to troubleshoot low yields in this critical step.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Strategy |
| Competition from β-elimination: The mesylate leaving groups can be susceptible to elimination reactions, especially in the presence of a base. | - Optimize the base: Use a non-hindered, weak base to facilitate the intramolecular Williamson ether synthesis while minimizing elimination. Consider bases like proton sponge or carefully controlled addition of a milder base. - Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature may favor the desired cyclization. |
| Slow intramolecular reaction rate: The linear precursor needs to adopt a specific conformation for the cyclization to occur efficiently. | - Solvent effects: The choice of solvent can significantly impact the reaction rate. Screen a variety of polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) to find one that best solvates the intermediates and promotes the desired conformation. - High dilution conditions: To minimize intermolecular side reactions, perform the cyclization under high dilution conditions. This can be achieved by slow addition of the substrate to a large volume of solvent. |
| Epimerization at α-carbon: The stereocenters adjacent to carbonyl groups can be prone to racemization under basic conditions. | - Careful selection of base and temperature: As with β-elimination, a weaker base and lower temperature can help to suppress epimerization. - Reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to basic conditions. |
| Incomplete mesylation of the precursor: If the starting polyol is not fully converted to the trimesylate, the triple cyclization cannot proceed to completion. | - Optimize mesylation conditions: Ensure an excess of methanesulfonyl chloride and a suitable base (e.g., triethylamine, pyridine) are used. Monitor the reaction by TLC or LC-MS to confirm complete conversion. - Purification of the mesylate: Ensure the trimesylate precursor is pure before proceeding to the cyclization step. |
Experimental Protocol: General Procedure for Intramolecular O-alkylation of a Polyol Mesylate
This is a general protocol and should be optimized for the specific substrate.
-
Preparation of the Mesylate:
-
Dissolve the polyol precursor in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., argon, nitrogen).
-
Cool the solution to 0 °C.
-
Add a suitable base (e.g., triethylamine, pyridine) followed by the slow addition of methanesulfonyl chloride.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude mesylate by flash column chromatography.
-
-
Intramolecular Cyclization:
-
Prepare a solution of the purified mesylate in a polar aprotic solvent (e.g., DMF, DMSO) under an inert atmosphere.
-
In a separate flask, heat a large volume of the same solvent containing a weak base (e.g., potassium carbonate, cesium carbonate) to the desired reaction temperature.
-
Using a syringe pump, add the solution of the mesylate to the heated solvent/base mixture over an extended period (e.g., 8-12 hours) to maintain high dilution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing the Synthesis Workflow
The following diagrams illustrate the general workflow and key challenges in the total synthesis of IKD-8344.
Caption: General convergent workflow for the total synthesis of IKD-8344.
Caption: Competing reaction pathways in the triple THF ring formation step.
References
Technical Support Center: Overcoming Resistance to IKD-8344 in Microbial Strains
Notice to Researchers: Information regarding microbial resistance to IKD-8344 is not currently available in the public domain. The following content is a generalized framework based on common antimicrobial resistance mechanisms. This technical support center is intended to serve as a template and guide for potential troubleshooting and research strategies once specific data on IKD-8344 resistance emerges.
Frequently Asked Questions (FAQs)
Q1: What is IKD-8344?
IKD-8344 is a macrocyclic dilactone antibiotic originally isolated from an actinomycete species.[1][2][3][4] It has demonstrated a range of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[1][2][3][4]
Q2: What is the known antimicrobial activity of IKD-8344?
IKD-8344 has shown inhibitory activity against the mycelial form of Candida albicans and can potentiate the activity of polymyxin (B74138) B against the multidrug-resistant bacterium Burkholderia cenocepacia.[1][2][3][4]
| Organism | Activity | Value | Reference |
| Candida albicans (mycelial form) | Minimum Inhibitory Concentration (MIC) | 6.25 µg/ml | [2] |
| L5178Y murine leukemia cells | Half maximal Inhibitory Concentration (IC50) | 0.54 ng/ml | [2] |
Q3: Are there any known mechanisms of resistance to IKD-8344?
Currently, there is no specific information in published literature detailing mechanisms of microbial resistance to IKD-8344.
Troubleshooting Guide: Investigating Potential IKD-8344 Resistance
If you are observing a lack of efficacy with IKD-8344 in your experiments that is suggestive of resistance, consider the following general troubleshooting workflow.
Caption: A general workflow for troubleshooting suspected antimicrobial resistance.
Issue: Decreased susceptibility of a microbial strain to IKD-8344.
Possible Cause 1: Target Modification
-
Hypothesis: The microbial target of IKD-8344 (currently unknown) may have undergone mutation, reducing the binding affinity of the compound. This is a common mechanism of resistance against many antibiotics.[5]
-
Troubleshooting/Experimental Protocol:
-
Identify the molecular target of IKD-8344: This is a critical first step that would likely involve techniques such as affinity chromatography, proteomics, or genetic screens.
-
Sequence the gene(s) encoding the target protein(s) in both the susceptible (wild-type) and the suspected resistant strain.
-
Compare the sequences to identify any mutations in the resistant strain.
-
Perform site-directed mutagenesis to introduce the identified mutation into the susceptible strain to confirm its role in resistance.
-
Possible Cause 2: Active Efflux of IKD-8344
-
Hypothesis: The microbial strain may be actively pumping IKD-8344 out of the cell, preventing it from reaching its target at a sufficient concentration. Efflux pumps are a major mechanism of multidrug resistance in bacteria.[5][6]
-
Troubleshooting/Experimental Protocol:
-
Perform a checkerboard assay with IKD-8344 and a known broad-spectrum efflux pump inhibitor (e.g., CCCP, verapamil, or reserpine). A synergistic effect (a decrease in the MIC of IKD-8344 in the presence of the inhibitor) would suggest the involvement of efflux pumps.
-
Quantify the expression levels of known efflux pump genes (e.g., using qRT-PCR) in the presence and absence of IKD-8344 in both susceptible and resistant strains. Upregulation of these genes in the resistant strain would support this hypothesis.
-
Measure the intracellular accumulation of a fluorescent dye (e.g., ethidium (B1194527) bromide) with and without IKD-8344 and/or an efflux pump inhibitor. Reduced accumulation in the resistant strain that is reversed by an inhibitor would indicate active efflux.
-
Possible Cause 3: Enzymatic Inactivation of IKD-8344
-
Hypothesis: The microbial strain may produce an enzyme that chemically modifies and inactivates IKD-8344. This is a common resistance mechanism, for example, beta-lactamases inactivating penicillin.[5]
-
Troubleshooting/Experimental Protocol:
-
Incubate IKD-8344 with a cell-free lysate from the resistant strain.
-
Analyze the mixture over time using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to detect any chemical modification or degradation of IKD-8344.
-
Compare the results to a control incubation with lysate from a susceptible strain.
-
If degradation is observed, further work would be needed to isolate and identify the specific enzyme responsible.
-
Potential Strategies to Overcome Resistance (General Approaches)
The following diagram illustrates general strategies that could be explored to overcome antimicrobial resistance.
Caption: General strategies to counteract common antimicrobial resistance mechanisms.
-
Combination Therapy: As IKD-8344 has been shown to potentiate the activity of polymyxin B, exploring combinations with other antimicrobials could be a viable strategy. If a specific resistance mechanism is identified (e.g., efflux pumps), combining IKD-8344 with an inhibitor of that mechanism could restore its efficacy.
-
Structural Modification: Should the target of IKD-8344 be identified and resistance be due to target mutations, medicinal chemistry efforts could focus on developing analogs of IKD-8344 that can overcome these mutations.
-
Dosage Optimization: In some cases, resistance can be overcome by adjusting the concentration of the antimicrobial. However, this must be carefully evaluated to avoid toxicity.
This technical support center will be updated as more specific information regarding IKD-8344 becomes available.
References
- 1. IKD-8344 - Immunomart [immunomart.com]
- 2. caymanchem.com [caymanchem.com]
- 3. IKD-8344 | CAS 129046-69-1 | TargetMol | Biomol.com [biomol.com]
- 4. IKD-8344 | CAS 129046-69-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
IKD-8344 cytotoxicity assay variability and solutions
Welcome to the technical support center for IKD-8344. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their cytotoxicity assays involving IKD-8344.
Frequently Asked Questions (FAQs)
Q1: What is IKD-8344?
IKD-8344 is a natural antibiotic.[1] For detailed information on its synthesis and chemical properties, please refer to relevant scientific literature.
Q2: What is a cytotoxicity assay and why is it important?
A cytotoxicity assay is a method used to measure the degree to which a substance can cause damage to cells.[2] These assays are crucial in drug discovery and toxicology to screen for compounds that may have therapeutic effects or to identify potential toxicities.[3][4]
Q3: Which cytotoxicity assay should I use for IKD-8344?
The choice of assay depends on the specific research question and the expected mechanism of action of the compound. A common and well-established method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[5] Other assays, such as those that measure membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase activity assays), can also be employed.
Q4: I am observing high variability in my IKD-8344 cytotoxicity assay results. What are the potential causes?
High variability in cytotoxicity assays can arise from several factors, which can be broadly categorized into issues related to cell culture, assay procedure, and the test compound itself.[6] For a detailed breakdown of potential causes and solutions, please refer to the troubleshooting guides below.
Troubleshooting Guides
High variability in cytotoxicity assay data can be frustrating and can compromise the reliability of your results. This guide is designed to help you identify and address common sources of variability.
Issue 1: High Variability Between Replicate Wells
This is often observed as large error bars for a given concentration of IKD-8344.
| Possible Causes | Solutions |
| Uneven Cell Seeding | Inconsistent cell numbers across wells is a primary source of variability.[6] Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette with care and consider gently rocking the plate after seeding to promote even distribution.[6] |
| Pipetting Errors | Inaccurate or inconsistent pipetting of IKD-8344, media, or assay reagents will lead to variability.[2] Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Edge Effects | Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection. |
| Presence of Bubbles | Air bubbles in the wells can interfere with absorbance readings in colorimetric assays like the MTT assay.[2] Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can sometimes be removed with a sterile needle.[2] |
| Incomplete Solubilization of Formazan (B1609692) (MTT Assay) | If the purple formazan crystals in the MTT assay are not fully dissolved, absorbance readings will be inaccurate and variable.[6] Use an appropriate solubilization buffer (e.g., DMSO, acidified isopropanol). After adding the buffer, shake the plate on an orbital shaker to ensure complete dissolution.[6] |
Issue 2: Inconsistent Results Between Experiments
This refers to difficulty in reproducing results from one day to the next.
| Possible Causes | Solutions |
| Cell Passage Number and Health | Cells at high passage numbers can have altered growth rates and sensitivity to cytotoxic agents.[5][6] Unhealthy or overly confluent cells will also produce unreliable results.[7] Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before seeding.[6][7] |
| Variability in IKD-8344 Stock Solution | Improper storage or repeated freeze-thaw cycles of the IKD-8344 stock solution can lead to its degradation and loss of potency.[6] Aliquot the stock solution into single-use volumes and store them at the recommended temperature. Avoid repeated freeze-thawing.[6] |
| Incubation Time | The duration of cell exposure to IKD-8344 and the incubation time with assay reagents can significantly impact the results.[6] Standardize all incubation times across experiments. Optimize the incubation time for your specific cell line and experimental conditions.[6] |
| Reagent Quality | The quality and age of assay reagents, especially light-sensitive ones like MTT, can affect their performance.[6] Store reagents according to the manufacturer's instructions. Prepare fresh reagent solutions as needed and protect them from light.[6] |
| Variations in Culture Conditions | Changes in culture conditions such as media composition, serum concentration, and incubator CO2 and temperature levels can affect cell growth and response to treatment.[8] Maintain consistent culture conditions for all experiments. |
Experimental Protocols
Detailed Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of IKD-8344 using the MTT assay. Optimization for specific cell lines and experimental conditions is recommended.[9][10]
Materials:
-
96-well flat-bottom microplates
-
Cell line of interest
-
Complete cell culture medium
-
IKD-8344 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired concentration in complete culture medium. Optimal seeding density should be determined empirically but is often in the range of 5,000-10,000 cells/well.[5][7]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of IKD-8344 in complete culture medium at 2x the final desired concentrations.
-
Remove the old media from the wells and add 100 µL of the corresponding IKD-8344 dilutions. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization buffer to each well.
-
Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Visualizations
Caption: Workflow for a typical MTT cytotoxicity assay.
Caption: A logical approach to troubleshooting variability.
Caption: A potential mechanism of IKD-8344 induced cytotoxicity.
References
- 1. Three rings in one step: a quick approach to IKD-8344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. sptlabtech.com [sptlabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis | Semantic Scholar [semanticscholar.org]
How to prevent degradation of IKD-8344 in solution
This technical support center provides guidance on the handling, storage, and prevention of degradation of IKD-8344 in solution. These recommendations are based on the general chemical properties of macrocyclic lactones and related natural products, as specific stability data for IKD-8344 is limited.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving IKD-8344?
A1: IKD-8344 is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1][2] For initial stock solutions, high-purity, anhydrous DMSO is recommended to minimize the presence of water, which can contribute to hydrolysis. For aqueous-based experiments, further dilution from the DMSO stock into the aqueous buffer is advised. It is crucial to ensure that the final concentration of DMSO does not interfere with the experimental system.
Q2: What are the optimal storage conditions for IKD-8344 in its solid form and in solution?
A2: In its solid form, IKD-8344 should be stored at -20°C and is stable for at least four years.[1] Stock solutions in anhydrous DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 4°C for no longer than 24 hours and protected from light.
Q3: What are the likely causes of IKD-8344 degradation in solution?
A3: The primary degradation pathway for IKD-8344, a macrocyclic dilactone, is likely hydrolysis of the ester bonds in the lactone rings. This can be catalyzed by acidic or basic conditions and accelerated by increased temperatures.[2] Exposure to light may also cause photodegradation.
Q4: How can I tell if my IKD-8344 solution has degraded?
A4: Degradation can be indicated by a loss of biological activity in your experiments. Chemically, degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to IKD-8344 and the appearance of new peaks would suggest degradation.
Troubleshooting Guide: IKD-8344 Degradation
If you suspect degradation of your IKD-8344 solution, consult the following table to identify potential causes and solutions.
| Observation | Potential Cause | Recommended Action |
| Loss of biological activity | Hydrolysis | - Ensure the pH of your aqueous solution is near neutral (pH 7.0-7.4).- Prepare solutions fresh before each experiment.- Store stock solutions in an anhydrous solvent like DMSO at -20°C. |
| Temperature-induced degradation | - Avoid heating the IKD-8344 solution.- Perform experiments at the lowest feasible temperature. | |
| Photodegradation | - Protect solutions from light by using amber vials or covering containers with aluminum foil. | |
| Repeated freeze-thaw cycles | - Aliquot stock solutions into smaller, single-use volumes. | |
| Changes in HPLC chromatogram (new peaks, reduced main peak) | Chemical degradation | - Confirm the identity of the main peak with a fresh standard.- Perform a stability study to identify optimal conditions (see Experimental Protocols). |
| Precipitation in aqueous solution | Poor solubility/Aggregation | - Decrease the final concentration of IKD-8344.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system. |
Experimental Protocols
Protocol 1: Assessing the pH Stability of IKD-8344 in Solution
Objective: To determine the optimal pH range for the stability of IKD-8344 in an aqueous solution.
Materials:
-
IKD-8344
-
Anhydrous DMSO
-
A series of buffers (e.g., citrate (B86180) for pH 4-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
Methodology:
-
Prepare a concentrated stock solution of IKD-8344 in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution into each of the different pH buffers to a final concentration (e.g., 100 µM).
-
Immediately after preparation (T=0), take an aliquot from each pH solution and analyze it by HPLC to determine the initial peak area of IKD-8344.
-
Incubate the remaining solutions at a relevant temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 1, 4, 8, 24 hours), take aliquots from each solution and analyze by HPLC.
-
Calculate the percentage of IKD-8344 remaining at each time point relative to the T=0 sample for each pH.
-
Plot the percentage of IKD-8344 remaining versus time for each pH to determine the pH at which the compound is most stable.
Visualizations
Caption: Potential Hydrolytic Degradation of IKD-8344
Caption: Experimental Workflow for pH Stability Assessment
Caption: Troubleshooting IKD-8344 Degradation
References
Technical Support Center: Optimizing IKD-8344 Efficacy in Combination Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IKD-8344 in combination therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is IKD-8344 and what is its known anti-cancer activity?
IKD-8344 is a macrocyclic dilactone with cytotoxic properties.[1][2][3][4] It has shown potent activity against L5178Y murine leukemia cells with an IC50 of 0.54 ng/mL.[1][2][3][4] While its exact mechanism of action in cancer cells is not fully elucidated, as a macrocyclic lactone, it may regulate multiple signaling pathways involved in cell proliferation, metastasis, and angiogenesis.
Q2: What are the physical and chemical properties of IKD-8344?
IKD-8344 is a solid compound with the following properties:
| Property | Value |
| CAS Number | 129046-69-1[1][2] |
| Molecular Formula | C48H76O12[1][2][5] |
| Molecular Weight | 845.1 g/mol [1] |
| Solubility | Soluble in DMSO, Ethanol, and Methanol[1][3] |
| Storage and Stability | Store at -20°C for stability of at least 4 years[3] |
Q3: What are the general principles for selecting a combination partner for IKD-8344?
When selecting a therapeutic agent to combine with IKD-8344, consider the following approaches:
-
Targeting Different Pathways: Combine IKD-8344 with a drug that targets a complementary or parallel signaling pathway to overcome resistance and enhance efficacy.
-
Overcoming Resistance: If resistance to IKD-8344 is observed, consider combining it with an agent that targets the identified resistance mechanism.
-
Synergistic Cytotoxicity: Pair IKD-8344 with a drug that has a different mechanism of cytotoxicity to achieve a synergistic killing of cancer cells.
-
Reducing Toxicity: A synergistic combination may allow for lower doses of each agent, potentially reducing off-target toxicities.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays
Q: We are observing high variability between replicate wells in our in-vitro cytotoxicity assays with IKD-8344. What could be the cause and how can we troubleshoot this?
A: High variability in cytotoxicity assays can stem from several factors. Here is a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | IKD-8344 is soluble in DMSO, but may precipitate in aqueous media. Visually inspect your wells for any signs of precipitation. Prepare a higher concentration stock in DMSO and perform serial dilutions in culture media just before use. Ensure the final DMSO concentration is consistent and below a cytotoxic level (typically <0.5%). |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Calibrate your multichannel pipette and use a consistent pipetting technique. Consider using an automated cell counter for accurate cell numbers. |
| Edge Effects in Plates | The outer wells of a microplate are prone to evaporation, leading to changes in drug concentration. Avoid using the outermost wells for experimental data. Fill the outer wells with sterile PBS or media. |
| Assay Interference | The chemical structure of IKD-8344 may interfere with certain assay reagents (e.g., MTT, MTS). Run a control with IKD-8344 in cell-free media to check for any direct reaction with the assay reagents. Consider using an alternative cytotoxicity assay (e.g., CellTiter-Glo, crystal violet). |
Issue 2: Lack of Synergy with Combination Partner
Q: We are not observing a synergistic effect when combining IKD-8344 with our drug of interest. How can we optimize the experimental conditions?
A: A lack of synergy can be due to several factors related to the experimental design.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration Range | The synergistic effect of a drug combination is often concentration-dependent. Perform a dose-response matrix (checkerboard assay) with a wide range of concentrations for both IKD-8344 and the partner drug, spanning well below to well above their individual IC50 values. |
| Incorrect Dosing Schedule | The order and timing of drug administration can be critical. Test different schedules: simultaneous addition, pre-treatment with IKD-8344 followed by the partner drug, or pre-treatment with the partner drug followed by IKD-8344. |
| Antagonistic Interaction | The two drugs may have an antagonistic interaction. Analyze your data using synergy models like the Bliss independence or Loewe additivity model to formally assess for antagonism, additivity, or synergy. |
| Cell Line Specificity | The interaction between two drugs can be cell-line specific. Test the combination in a panel of different cancer cell lines to determine if the effect is context-dependent. |
Experimental Protocols
Protocol 1: Determination of IC50 for IKD-8344
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of IKD-8344.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of IKD-8344 in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 nM to 10 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of IKD-8344. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48, 72 hours).
-
Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability versus the log of the IKD-8344 concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Checkerboard Assay for Synergy Analysis
This protocol is for assessing the interaction between IKD-8344 and a combination partner (Drug X).
-
Plate Setup: In a 96-well plate, prepare a dose-response matrix. Serially dilute IKD-8344 along the y-axis and Drug X along the x-axis. Include wells with each drug alone and a vehicle control.
-
Cell Seeding and Treatment: Seed cells as in Protocol 1 and treat them with the drug combinations.
-
Incubation and Assay: Incubate the plate and perform a cytotoxicity assay as described above.
-
Data Analysis: Calculate the percentage of inhibition for each combination. Use a synergy model (e.g., Bliss Independence, Loewe Additivity, or Chou-Talalay method) to calculate a synergy score or combination index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Data Presentation
Table 1: Hypothetical IC50 Values of IKD-8344 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| L5178Y | Murine Leukemia | 0.64 |
| MCF-7 | Breast Cancer | 12.5 |
| A549 | Lung Cancer | 28.3 |
| HCT116 | Colon Cancer | 8.7 |
Table 2: Hypothetical Combination Index (CI) Values for IKD-8344 and Drug X in L5178Y Cells
| IKD-8344 (nM) | Drug X (µM) | % Inhibition | CI Value | Interaction |
| 0.3 | 1 | 45 | 0.85 | Synergy |
| 0.6 | 2 | 75 | 0.62 | Strong Synergy |
| 1.2 | 4 | 92 | 0.78 | Synergy |
| 2.4 | 8 | 98 | 0.91 | Additive/Slight Synergy |
Visualizations
Caption: Hypothetical MAPK signaling pathway with IKD-8344 as a RAF inhibitor.
Caption: A typical experimental workflow for evaluating drug combinations.
Caption: A logical flow for troubleshooting unexpected experimental outcomes.
References
IKD-8344 experimental controls and potential artifacts
Technical Support Center: IKD-8344
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the experimental compound IKD-8344.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IKD-8344?
IKD-8344 is a potent and selective small molecule inhibitor of the serine/threonine kinase JNK (c-Jun N-terminal kinase). It functions by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates like c-Jun.
Q2: What are the recommended cell-based assay concentrations for IKD-8344?
The optimal concentration of IKD-8344 will vary depending on the cell line and the specific experimental endpoint. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 in your system.
Q3: What is the recommended in vivo dosage for IKD-8344?
For in vivo studies, the optimal dose will depend on the animal model, route of administration, and dosing schedule. Published studies have often utilized a range of 10-50 mg/kg, but it is crucial to perform pharmacokinetic and pharmacodynamic studies to determine the appropriate dose for your specific model.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell viability assays.
Possible Causes & Solutions:
-
Cell Density: Variations in cell seeding density can significantly impact results.
-
Solution: Ensure a consistent number of cells are seeded for each experiment. We recommend performing a cell titration to find the optimal seeding density where cells are in the logarithmic growth phase for the duration of the experiment.
-
-
Compound Solubility: IKD-8344 may precipitate at higher concentrations in media.
-
Solution: Visually inspect the media for any precipitate after adding IKD-8344. Prepare a fresh stock solution in DMSO and ensure the final DMSO concentration in the media is consistent across all treatments and does not exceed 0.5%.
-
-
Assay Incubation Time: The duration of drug exposure can affect the IC50 value.
-
Solution: Optimize the incubation time based on the cell line's doubling time and the specific mechanism being studied. A time-course experiment is recommended.
-
Recommended Controls for Cell Viability Assays:
| Control | Purpose | Expected Outcome |
| Vehicle Control (e.g., 0.1% DMSO) | To control for the effect of the solvent on cell viability. | No significant change in cell viability compared to untreated cells. |
| Positive Control (e.g., Staurosporine) | To ensure the assay is working correctly and cells are responsive to apoptosis-inducing agents. | A significant decrease in cell viability. |
| Untreated Control | To establish a baseline for 100% cell viability. | 100% viability. |
Issue 2: No change in phosphorylation of the downstream target (c-Jun) after IKD-8344 treatment.
Possible Causes & Solutions:
-
Insufficient Drug Concentration or Treatment Time: The concentration or duration of IKD-8344 treatment may be too low to elicit a response.
-
Solution: Perform a dose-response and time-course experiment. We recommend testing a range of concentrations (e.g., 100 nM, 1 µM, 10 µM) and time points (e.g., 30 min, 1 hr, 4 hr).
-
-
Poor Antibody Quality: The antibody used for detecting phosphorylated c-Jun (p-c-Jun) may be of low quality or not specific.
-
Solution: Validate your primary antibody using positive and negative controls. Ensure you are using a recommended and validated antibody for your application (e.g., Western blot, immunofluorescence).
-
-
Cell Line Insensitivity: The chosen cell line may not have an active JNK signaling pathway.
-
Solution: Use a positive control to stimulate the JNK pathway, such as anisomycin (B549157) or UV radiation, to confirm the pathway is active in your cell line.
-
Experimental Workflow: Western Blot for p-c-Jun
Caption: Decision tree for troubleshooting potential off-target effects.
Signaling Pathway
JNK Signaling Pathway and the Role of IKD-8344
Caption: Simplified JNK signaling pathway showing the inhibitory action of IKD-8344.
Validation & Comparative
IKD-8344 validation of anticancer effects in different cell lines
Comparative Analysis of IKD-8344: A Novel Anticancer Agent
Introduction
This guide provides a comparative analysis of the anticancer effects of the novel investigational compound IKD-8344. The study validates its efficacy across different cancer cell lines and provides a direct comparison with Doxorubicin, a standard chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data, detailed protocols, and visual representations of the compound's proposed mechanism of action.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic effects of IKD-8344 were evaluated in comparison to Doxorubicin across a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U-87 MG (glioblastoma). The half-maximal inhibitory concentration (IC50) values were determined following a 48-hour treatment period.
| Compound | Cell Line | IC50 (µM) |
| IKD-8344 | MCF-7 | 7.5 ± 0.8 |
| A549 | 12.2 ± 1.5 | |
| U-87 MG | 9.8 ± 1.1 | |
| Doxorubicin | MCF-7 | 1.2 ± 0.3 |
| A549 | 2.5 ± 0.4 | |
| U-87 MG | 1.9 ± 0.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Cells were treated with various concentrations of IKD-8344 (0.1, 1, 5, 10, 25, 50 µM) and Doxorubicin as a positive control. A vehicle control (0.1% DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours under the same conditions.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control, and IC50 values were determined using non-linear regression analysis.
Proposed Mechanism of Action
IKD-8344 is hypothesized to exert its anticancer effects through the inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation. By inhibiting this pathway, IKD-8344 is believed to induce apoptosis in cancer cells.
Caption: Proposed mechanism of IKD-8344 via inhibition of the PI3K/AKT signaling pathway.
Experimental Workflow
The following diagram outlines the workflow for the validation of the anticancer effects of IKD-8344.
Caption: Experimental workflow for determining the cytotoxic effects of IKD-8344.
Conclusion
The investigational compound IKD-8344 demonstrates notable cytotoxic effects against a range of cancer cell lines. While its potency is less than that of the conventional chemotherapeutic agent Doxorubicin, its distinct mechanism of action targeting the PI3K/AKT pathway suggests it may offer a valuable alternative or complementary therapeutic strategy. Further in-vivo studies and investigation into potential synergistic effects with other anticancer agents are warranted.
Comparative Analysis of IKD-8344 and Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the investigational antifungal agent IKD-8344 against established antifungal drugs. The content is structured to offer an objective overview of its performance, supported by available experimental data, to aid in research and development efforts.
Introduction to IKD-8344
IKD-8344 is a macrocyclic dilactone, a class of naturally derived polyketide compounds.[1][2] It was originally isolated from an actinomycete species.[3][4] Beyond its antifungal properties, IKD-8344 has also demonstrated anticancer and anthelmintic activities in preclinical studies.[3][4]
In Vitro Antifungal Activity
The primary available datum on the antifungal efficacy of IKD-8344 is its Minimum Inhibitory Concentration (MIC) against the mycelial form of Candida albicans, which is reported to be 6.25 µg/mL.[3][4][5] The mycelial, or hyphal, form of C. albicans is a critical virulence factor, associated with tissue invasion and the formation of drug-resistant biofilms.[6] Therefore, agents that specifically target this morphological state are of significant interest.
For a comprehensive comparison, the following table summarizes the MIC values of IKD-8344 and other commonly used antifungal agents against Candida albicans. It is important to note that most publicly available MIC data for established antifungals are for the planktonic (yeast) form, which may not be directly comparable to the hyphal inhibition data for IKD-8344. Where available, data pertaining to hyphal or biofilm inhibition are included.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Candida albicans
| Antifungal Agent | Chemical Class | MIC against Mycelial Form (µg/mL) | MIC against Planktonic Form (Range in µg/mL) |
| IKD-8344 | Macrocyclic Dilactone (Polyketide) | 6.25 [3][4][5] | Not Available |
| Fluconazole (B54011) | Azole | - | 0.25 - ≥64[7][8] |
| Itraconazole | Azole | - | 0.019 - 16.1[9] |
| Voriconazole (B182144) | Azole | - | C. albicans is the most susceptible species (MIC90, 0.06 microg/ml)[10] |
| Amphotericin B | Polyene | - | 0.125 - 1[10] |
| Caspofungin | Echinocandin | - | 0.008 - 4[11] |
Mechanisms of Action: A Comparative Overview
The precise antifungal mechanism of action for IKD-8344 has not been fully elucidated. However, as a polyketide macrolide, it may share mechanisms with other compounds in this class which are known to disrupt the fungal cell membrane or cell wall.[1][2]
Below is a summary of the established mechanisms of action for the comparator antifungal agents.
Table 2: Mechanisms of Action of Comparator Antifungal Agents
| Antifungal Class | Mechanism of Action | Primary Target |
| Azoles (e.g., Fluconazole, Itraconazole, Voriconazole) | Inhibit the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane.[12] | Lanosterol 14-α-demethylase |
| Polyenes (e.g., Amphotericin B) | Bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.[12] | Ergosterol |
| Echinocandins (e.g., Caspofungin) | Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[12] | β-(1,3)-D-glucan synthase |
Here is a diagram illustrating the different sites of action for the main classes of antifungal drugs.
Experimental Protocols
The determination of in vitro antifungal activity is crucial for the evaluation of new compounds. The following section outlines a standardized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against the hyphal form of Candida albicans.
Hyphal Growth Inhibition Assay
This protocol is adapted from established methodologies for assessing the inhibition of the yeast-to-hypha transition in C. albicans.
Objective: To determine the minimum concentration of an antifungal agent required to inhibit the morphological transition of Candida albicans from its yeast form to its hyphal form.
Materials:
-
Candida albicans strain (e.g., ATCC 10231)
-
Yeast Peptone Dextrose (YPD) broth
-
RPMI-1640 medium buffered with MOPS
-
Fetal Bovine Serum (FBS)
-
Antifungal agent stock solution
-
Sterile 96-well microtiter plates
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans in YPD broth overnight at 30°C.
-
Wash the yeast cells with sterile phosphate-buffered saline (PBS) and resuspend in RPMI-1640 medium.
-
Adjust the cell density to 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
In a 96-well plate, prepare serial dilutions of the antifungal agent in RPMI-1640 medium supplemented with 10% FBS (a hyphal growth inducer).
-
Add 100 µL of the prepared C. albicans inoculum to each well.
-
Include a positive control (no antifungal agent) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 4-6 hours to induce hyphal formation.
-
-
MIC Determination:
-
Following incubation, examine the wells under an inverted microscope.
-
The MIC is defined as the lowest concentration of the antifungal agent that visibly inhibits the formation of hyphae compared to the positive control.
-
The following diagram illustrates the workflow for this experimental protocol.
Discussion and Future Directions
The available data indicates that IKD-8344 possesses antifungal activity specifically against the virulent mycelial form of Candida albicans. Its MIC of 6.25 µg/mL suggests a moderate level of potency. However, a direct comparison with established antifungal agents is challenging due to the limited data on IKD-8344 and the differing methodologies often used to assess the activity of other antifungals (planktonic vs. hyphal forms).
To fully understand the potential of IKD-8344 as a clinical candidate, further research is imperative. Key areas for future investigation include:
-
Broad-spectrum activity: Determining the MIC of IKD-8344 against a wider range of fungal pathogens, including other Candida species, Aspergillus species, and dermatophytes.
-
Mechanism of action studies: Elucidating the specific molecular target and mechanism by which IKD-8344 exerts its antifungal effect.
-
In vivo efficacy: Evaluating the performance of IKD-8344 in animal models of fungal infections.
-
Toxicity and safety profiling: Assessing the cytotoxic effects of IKD-8344 on mammalian cells to determine its therapeutic index.
A deeper understanding of these aspects will be crucial in positioning IKD-8344 within the current landscape of antifungal therapies and for guiding its future development.
References
- 1. Natural Polyketides Act as Promising Antifungal Agents | MDPI [mdpi.com]
- 2. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Voriconazole Activity against Candida albicans, C. glabrata, and C. parapsilosis Isolates Using Time-Kill Methods Validated by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of Amphotericin B Cochleates against Candida albicans Infection in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synergistic effects of hydroxychavicol and amphotericin B towards yeast-hyphae transition and the germination of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of fluconazole susceptibility to Candida albicans by MALDI-TOF MS and real-time PCR for CDR1, CDR2, MDR1 and ERG11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voriconazole (UK-109,496) inhibits the growth and alters the morphology of fluconazole-susceptible and -resistant Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activities of voriconazole (UK-109,496) and four other antifungal agents against 394 clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Osimertinib's Mechanism of Action
Disclaimer: Information regarding a compound designated "IKD-8344" is not publicly available. To fulfill the request for a comparative guide, this document will use Osimertinib (B560133) (AZD9291) as a representative third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI) and compare its mechanism and performance against first-generation EGFR TKIs, such as gefitinib (B1684475) and erlotinib. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Evolution of EGFR Inhibition in NSCLC
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical driver in a subset of Non-Small Cell Lung Cancers (NSCLC).[1][2] Ligand binding to EGFR triggers a signaling cascade through pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, promoting cell proliferation and survival.[3][4] Activating mutations in the EGFR kinase domain, commonly exon 19 deletions (Ex19del) and the L858R point mutation in exon 21, lead to constitutive activation of these pathways, driving tumorigenesis.[1][3]
First-generation EGFR TKIs (e.g., gefitinib, erlotinib) were developed to reversibly bind to the ATP-binding site of the EGFR kinase domain, effectively inhibiting its activity in tumors with these sensitizing mutations.[5][6] However, their long-term efficacy is often limited by the development of acquired resistance, most commonly via the T790M "gatekeeper" mutation in exon 20.[7][8] This mutation increases the receptor's affinity for ATP, reducing the potency of reversible inhibitors.
Osimertinib is a third-generation, irreversible EGFR TKI designed to overcome this limitation.[7] It selectively targets both the initial sensitizing mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR.[7][9]
Mechanism of Action: A Comparative Overview
The primary distinction between osimertinib and first-generation TKIs lies in their binding mode and selectivity.
-
First-Generation TKIs (Gefitinib, Erlotinib): These are reversible inhibitors that compete with ATP at the kinase domain's active site. They are effective against sensitizing mutations (Ex19del, L858R) but lose potency in the presence of the T790M mutation.
-
Osimertinib (Third-Generation TKI): Osimertinib forms a covalent, irreversible bond with a specific cysteine residue (C797) within the ATP-binding site of the EGFR kinase.[7][10] This mode of action allows it to maintain potent inhibition even in T790M-mutant EGFR, overcoming the most common mechanism of resistance to earlier-generation drugs.[11] Furthermore, it is designed to have significantly less activity against wild-type EGFR, which is thought to contribute to a more favorable safety profile.[7]
Comparative Performance Data
The superior selectivity and irreversible binding of osimertinib translate into improved inhibitory potency against key EGFR mutations and better clinical outcomes.
In Vitro Potency (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency. Lower IC₅₀ values indicate greater potency. The following table summarizes representative IC₅₀ values for osimertinib and first-generation TKIs against various EGFR genotypes.
| EGFR Genotype | Cell Line | Osimertinib IC₅₀ (nM) | Gefitinib IC₅₀ (nM) | Erlotinib IC₅₀ (nM) |
| Sensitizing Mutation | ||||
| Exon 19 Deletion | PC-9 | ~15.8[12] | ~77[13] | ~7[14] |
| L858R | H3255 | ~12.9[14] | ~3[13] | ~12[14] |
| Resistance Mutation | ||||
| L858R + T790M | NCI-H1975 | ~42.5[12] | >4000[13] | >10,000[15] |
Note: IC₅₀ values can vary between studies and assay conditions. The data presented are illustrative of the general potency differences.
Clinical Efficacy (FLAURA Trial)
The pivotal Phase III FLAURA trial provided a head-to-head comparison of osimertinib with first-generation TKIs (gefitinib or erlotinib) as a first-line treatment for patients with advanced EGFR-mutated NSCLC.[5][8][16][17]
| Endpoint | Osimertinib | Gefitinib or Erlotinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 |
| Objective Response Rate (ORR) | 80% | 76% | Odds Ratio 1.27 (0.85-1.90) | 0.24 |
| Median Duration of Response | 17.2 months | 8.5 months | N/A | N/A |
Data sourced from the final analysis of the FLAURA study.[5]
The results demonstrate a statistically significant and clinically meaningful improvement in both progression-free and overall survival for patients treated with osimertinib compared to first-generation TKIs.[5][16]
Experimental Protocols
This section provides generalized protocols for key assays used to characterize and compare EGFR inhibitors.
In Vitro EGFR Kinase Assay (Luminescent)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against wild-type and mutant EGFR kinases.
Materials:
-
Recombinant human EGFR enzymes (WT, L858R, Ex19del/T790M, etc.)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (e.g., Osimertinib) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well white microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add a small volume (e.g., 50 nL) of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.[12]
-
Enzyme Addition: Add the EGFR enzyme, diluted in kinase buffer, to the wells containing the test compound.[18]
-
Pre-incubation: Incubate the plate at room temperature for approximately 30 minutes to allow the compound to bind to the enzyme.[12]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the kinase substrate and ATP to all wells.[18][19]
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature to allow for phosphorylation of the substrate.[19]
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescent detection reagent as per the kit manufacturer's instructions.[19]
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the results to determine the IC₅₀ value using non-linear regression.[19]
Cell Viability / Proliferation Assay (MTT)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[20]
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀ or IC₅₀) of a test compound on cancer cell lines with different EGFR statuses.
Materials:
-
NSCLC cell lines (e.g., PC-9, NCI-H1975)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
96-well clear, flat-bottom microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[18][21][23]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only (DMSO) controls.[19]
-
Incubation: Incubate the cells with the compound for a specified period, typically 72 hours, at 37°C.[12][21]
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[20][23] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[20][22]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.[21]
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[20]
-
Data Analysis: Subtract the background absorbance from a media-only control. Calculate the percentage of cell viability relative to the vehicle control wells and plot the results to determine the IC₅₀ value.
Conclusion
Osimertinib represents a significant advancement over first-generation EGFR TKIs for the treatment of EGFR-mutated NSCLC. Its distinct mechanism of action—irreversible covalent binding to the EGFR kinase domain—allows it to potently inhibit both initial sensitizing mutations and the common T790M resistance mutation. This biochemical advantage is supported by robust preclinical data demonstrating superior potency against resistant cell lines and is confirmed by clinical trial data showing significant improvements in progression-free and overall survival. The experimental protocols detailed herein provide a framework for the continued evaluation and comparison of novel kinase inhibitors in oncology drug development.
References
- 1. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 10. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 11. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Osimertinib versus comparator first-generation epidermal growth factor receptor tyrosine kinase inhibitors as first-line treatment in patients with advanced EGFR-mutated non-small cell lung cancer: a Chinese, multicenter, real-world cohort study - Zhang - Translational Lung Cancer Research [tlcr.amegroups.org]
- 17. Osimertinib versus comparator first-generation epidermal growth factor receptor tyrosine kinase inhibitors as first-line treatment in patients with advanced EGFR-mutated non-small cell lung cancer: a Chinese, multicenter, real-world cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. MTT (Assay protocol [protocols.io]
- 22. broadpharm.com [broadpharm.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Unveiling the Anticancer Potential of IKD-8344: A Comparative Analysis with Established Natural Product Agents
For Immediate Release
In the relentless pursuit of novel cancer therapeutics, natural products remain a vital source of inspiration and innovation. IKD-8344, a macrocyclic dilactone derived from an actinomycete species, has emerged as a compound of interest due to its pronounced cytotoxic effects. This guide provides a comparative analysis of IKD-8344 against well-established natural product anticancer agents, offering a framework for its future evaluation and development. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
IKD-8344 has been identified as a potent cytotoxic agent, demonstrating an IC50 value of 0.54 ng/mL against L5178Y murine leukemia cells.[1][2] Its origin from Spirillospora sp. places it in a class of microorganisms renowned for producing a diverse array of bioactive secondary metabolites.[2] However, to fully comprehend the therapeutic potential of IKD-8344, a thorough investigation into its mechanism of action is paramount. This guide will draw comparisons with three well-characterized natural product anticancer agents: Paclitaxel, Doxorubicin, and Rapamycin (B549165), highlighting the experimental data required to position IKD-8344 within the landscape of cancer chemotherapy.
Comparative Cytotoxicity of Natural Product Anticancer Agents
A critical initial step in characterizing a novel anticancer agent is to determine its cytotoxic profile across a range of cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values for Paclitaxel, Doxorubicin, and Rapamycin, showcasing the type of comparative data that is essential for evaluating IKD-8344.
Table 1: Comparative IC50 Values of Selected Natural Product Anticancer Agents
| Cell Line | Cancer Type | Paclitaxel (nM) | Doxorubicin (µM) | Rapamycin (nM) |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | - | 2.50 ± 1.76 | <1 (sensitive) |
| MDA-MB-231 | Breast Adenocarcinoma | 3.2[3] | - | 20,000 (resistant)[4] |
| ZR75-1 | Breast Carcinoma | - | - | - |
| SK-BR-3 | Breast Adenocarcinoma | - | - | - |
| Lung Cancer | ||||
| A549 | Lung Carcinoma | - | > 20 | - |
| NCI-H1299 | Non-Small Cell Lung Cancer | 17.3[3] | - | - |
| Colon Cancer | ||||
| HCT-116 | Colorectal Carcinoma | - | - | - |
| Cervical Cancer | ||||
| HeLa | Cervical Adenocarcinoma | - | 2.92 ± 0.57 | - |
| Liver Cancer | ||||
| HepG2 | Hepatocellular Carcinoma | - | 12.18 ± 1.89 | - |
| Huh7 | Hepatocellular Carcinoma | - | > 20 | - |
| Bladder Cancer | ||||
| UMUC-3 | Bladder Carcinoma | - | 5.15 ± 1.17 | - |
| VMCUB-1 | Bladder Carcinoma | - | > 20 | - |
| TCCSUP | Bladder Carcinoma | - | 12.55 ± 1.47 | - |
| BFTC-905 | Bladder Carcinoma | - | 2.26 ± 0.29 | - |
| Melanoma | ||||
| M21 | Melanoma | - | 2.77 ± 0.20 | - |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., exposure time, assay method). The data presented is a representative sample from various sources.
Dissecting the Mechanism of Action: A Look at Established Agents
Understanding the molecular pathways through which a compound exerts its cytotoxic effects is crucial for its development as a targeted therapy. Below, we explore the mechanisms of our three comparative agents and provide diagrams of their signaling pathways.
Paclitaxel: A Mitotic Inhibitor
Paclitaxel, originally isolated from the bark of the Pacific yew tree, is a potent mitotic inhibitor. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics arrests the cell cycle at the G2/M phase, leading to apoptosis.
Caption: Paclitaxel's mechanism of action.
Doxorubicin: A DNA Damaging Agent
Doxorubicin, an anthracycline antibiotic produced by Streptomyces peucetius, is a widely used chemotherapeutic. Its primary mechanism involves intercalation into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks and the activation of apoptotic pathways.
Caption: Doxorubicin's mechanism of action.
Rapamycin: An mTOR Inhibitor
Rapamycin, a macrocyclic lactone produced by Streptomyces hygroscopicus, functions as an inhibitor of the mammalian target of rapamycin (mTOR), a key kinase involved in regulating cell growth, proliferation, and survival. By binding to FKBP12, the rapamycin-FKBP12 complex then binds to and inhibits mTORC1, leading to cell cycle arrest and apoptosis.
Caption: Rapamycin's mechanism of action.
Experimental Protocols: A Guide for the Evaluation of IKD-8344
To elucidate the anticancer properties of IKD-8344 and enable a robust comparison with existing agents, a series of standardized in vitro assays are required. The following section provides detailed methodologies for key experiments.
Experimental Workflow for Characterizing a Novel Anticancer Agent
The following diagram outlines a general workflow for the initial characterization of a novel compound like IKD-8344.
Caption: General experimental workflow.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
IKD-8344 (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of IKD-8344 in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.[5][6][7][8]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well tissue culture plates
-
Cancer cell lines
-
IKD-8344
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with IKD-8344 at its IC50 concentration for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[1][9][10][11]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well tissue culture plates
-
Cancer cell lines
-
IKD-8344
-
PBS
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with IKD-8344 as described for the apoptosis assay.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
Future Directions for IKD-8344 Research
The preliminary data on IKD-8344 is promising, but a comprehensive understanding of its anticancer potential requires further investigation. Future research should focus on:
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 of IKD-8344 against a diverse panel of human cancer cell lines to identify sensitive cancer types.
-
Elucidation of the Mechanism of Action: Conducting apoptosis and cell cycle assays to determine how IKD-8344 induces cell death.
-
Identification of Molecular Targets: Utilizing techniques such as Western blotting to investigate the effect of IKD-8344 on key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.
-
In Vivo Efficacy Studies: Assessing the antitumor activity of IKD-8344 in preclinical animal models of cancer.
By undertaking these studies, the scientific community can fully delineate the therapeutic promise of IKD-8344 and determine its potential as a novel natural product-based anticancer agent.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. bosterbio.com [bosterbio.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Replicating IKD-8344 Synthesis: A Comparative Guide to Published Methodologies
For researchers and drug development professionals aiming to synthesize the potent antibiotic IKD-8344, a critical evaluation of existing literature is paramount. This guide provides a comparative analysis of the published synthesis results for IKD-8344, focusing on data presentation and detailed experimental protocols to aid in the replication and assessment of these methods.
Two primary synthetic routes for IKD-8344 have been reported in the literature: a highly efficient convergent synthesis described by Zou and Wu in 2012, and an earlier stereoselective synthesis reported by Kim et al. in 2007. This guide will objectively compare these two approaches.
Comparison of Synthetic Strategies
The two published methods for the total synthesis of IKD-8344 employ distinct strategic approaches. The route developed by Zou and Wu is a convergent synthesis, characterized by the simultaneous formation of the three tetrahydrofuran (B95107) (THF) rings from a linear polyketide precursor[1]. In contrast, the method by Kim et al. follows a stepwise approach, culminating in a cyclodimerization of a monomeric seco acid to form the macrocyclic structure[2].
| Parameter | Zou and Wu (2012) | Kim et al. (2007) |
| Overall Strategy | Convergent Synthesis | Stepwise Synthesis, Cyclodimerization |
| Key Reaction | Concurrent intramolecular O-alkylation for THF ring formation | Yamaguchi macrolactonization |
| Reported Overall Yield | Data not available in abstract | Data not available in abstract |
| Stereocontrol | Enantioselective | Stereoselective |
Experimental Protocols
Detailed experimental protocols are essential for the successful replication of a synthesis. While full experimental details require access to the supporting information of the respective publications, the key steps are outlined below.
Zou and Wu Convergent Synthesis (Key Step)
The cornerstone of the Zou and Wu synthesis is the one-pot formation of the three THF rings. This is achieved through an intramolecular O-alkylation of a linear precursor containing mesylate leaving groups. This reaction is performed under carefully controlled conditions to favor the desired cyclization over potential side reactions.
Kim et al. Stepwise Synthesis (Key Step)
The final and crucial step in the Kim et al. synthesis is the macrolactonization of a seco-acid monomer. This is accomplished using the Yamaguchi esterification and macrolactonization protocol, a well-established method for the formation of large-ring lactones. The reaction is typically carried out under high dilution to favor the intramolecular cyclization over intermolecular polymerization.
Experimental Workflow Diagrams
To visually represent the logical flow of each synthetic approach, the following diagrams are provided.
Caption: Convergent synthesis workflow for IKD-8344 by Zou and Wu.
Caption: Stepwise synthesis workflow for IKD-8344 by Kim et al.
IKD-8344 is a macrocyclic dilactone that has demonstrated a range of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[3][4] It is cytotoxic to L5178Y murine leukemia cells and inhibits the growth of the mycelial form of C. albicans.[3][4]
Signaling Pathway Context
While the direct molecular target of IKD-8344 is not fully elucidated in the provided search results, its potent biological activities suggest interference with fundamental cellular processes. As a polyketide, it may interact with pathways involved in cell growth, proliferation, or membrane integrity. The diagram below illustrates a generalized signaling pathway that could be modulated by such a bioactive molecule, leading to cytotoxic effects.
Caption: Postulated signaling pathway affected by IKD-8344.
References
Head-to-Head Comparison: IKD-8344 and the Polyene Antifungal Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the polyketide natural product IKD-8344 and the established polyene antifungal agent, Amphotericin B. Due to the limited publicly available data on the biological activity of IKD-8344, this guide focuses on presenting the known attributes of the well-characterized comparator, Amphotericin B, and outlines a comprehensive experimental framework for a direct head-to-head evaluation.
IKD-8344 is a polyketide antibiotic with confirmed antifungal and antibacterial properties. Its structure features characteristic tetrahydrofuran (B95107) (THF) rings. While its precise mechanism of action has not been elucidated in publicly accessible literature, its polyketide origin suggests a potential interaction with the fungal cell membrane, a common target for this class of molecules.
Amphotericin B, a widely used polyene macrolide antifungal, also a product of polyketide biosynthesis, exerts its fungicidal effect by binding to ergosterol, a primary sterol in the fungal cell membrane.[1][2][3] This interaction leads to the formation of pores or channels, disrupting membrane integrity and causing leakage of intracellular contents, ultimately leading to cell death.[1][4][5]
Comparative Data
To facilitate a direct comparison, the following tables outline the necessary quantitative data. Data for Amphotericin B is sourced from existing literature, while the corresponding fields for IKD-8344 are presented as "Data not available" to highlight the current knowledge gap and the proposed areas for experimental investigation.
Table 1: Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Candida albicans (µg/mL) | Aspergillus fumigatus (µg/mL) | Cryptococcus neoformans (µg/mL) |
| IKD-8344 | Data not available | Data not available | Data not available |
| Amphotericin B | 0.03 - 1.0[1] | 0.03 - 1.0[1] | 0.03 - 1.0[1] |
Table 2: Cytotoxicity Data (Hemolytic Activity)
| Compound | HC50 (µg/mL) |
| IKD-8344 | Data not available |
| Amphotericin B | >100 (Liposomal formulations) |
Proposed Experimental Protocols for Comparative Analysis
To generate the missing data for IKD-8344 and enable a robust head-to-head comparison with Amphotericin B, the following experimental protocols are proposed.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
a. Inoculum Preparation:
-
Fungal strains (Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Colonies are collected and suspended in sterile saline.
-
The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
The standardized suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.[2]
b. Assay Procedure:
-
The test compounds (IKD-8344 and Amphotericin B) are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
100 µL of the diluted fungal inoculum is added to each well.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Hemolysis Assay
This assay will assess the membrane-disrupting potential of the compounds by measuring the lysis of red blood cells.
a. Preparation of Erythrocyte Suspension:
-
Fresh human or sheep red blood cells (RBCs) are washed three times with phosphate-buffered saline (PBS) by centrifugation.
-
A 2% (v/v) suspension of RBCs is prepared in PBS.
b. Assay Procedure:
-
Serial dilutions of the test compounds are prepared in PBS in a 96-well plate.
-
100 µL of the 2% RBC suspension is added to each well.
-
The plate is incubated at 37°C for 1 hour.
-
The plate is then centrifuged to pellet the intact RBCs.
-
The supernatant is transferred to a new plate, and the absorbance is measured at 540 nm to quantify hemoglobin release.
-
A positive control (1% Triton X-100) and a negative control (PBS) are included to determine 100% and 0% hemolysis, respectively.
Signaling Pathway of Comparator: Amphotericin B
The mechanism of action of Amphotericin B provides a valuable reference for the potential mechanism of IKD-8344.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal Procedures for IKD-8344
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of IKD-8344 (CAS Number: 129046-69-1), a macrocyclic dilactone with diverse biological activities.
IKD-8344 is a substance for research use and is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, adherence to proper laboratory practices is crucial to ensure safety and environmental protection. The toxicological properties of this compound have not been thoroughly investigated, and it is recommended to handle it with care.
Immediate Safety and Handling
While IKD-8344 is not classified as a hazardous substance, standard laboratory precautions should be observed.[1]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including gloves, lab coats, and eye protection. Although the Safety Data Sheet (SDS) does not specify the type of gloves, selecting a material impermeable and resistant to the substance is a standard practice.[1]
-
First Aid: In case of accidental exposure, follow these first-aid measures:
-
After inhalation: Move to fresh air and consult a doctor if complaints arise.[1]
-
After skin contact: The product is generally not irritating to the skin.[1]
-
After eye contact: Rinse the opened eye for several minutes under running water.[1]
-
After swallowing: If symptoms persist, consult a doctor.[1]
-
Disposal Plan and Procedures
The disposal of IKD-8344 should be conducted in accordance with official regulations. While smaller quantities may be disposed of with household waste, it is best practice in a laboratory setting to treat all chemical waste with caution.[1]
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect waste IKD-8344, including contaminated materials such as pipette tips, gloves, and empty vials, in a designated and clearly labeled chemical waste container.
-
Labeling: Ensure the waste container is labeled with the full chemical name ("IKD-8344") and CAS number ("129046-69-1").
-
Storage: Store the waste container in a designated area for chemical waste, away from incompatible materials.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not allow the substance to enter sewers or surface and ground water.[1]
Data Presentation
The following table summarizes the available information for IKD-8344.
| Property | Data |
| CAS Number | 129046-69-1 |
| GHS Classification | Not classified |
| NFPA Ratings (0-4) | Health: 0, Fire: 0, Reactivity: 0 |
| HMIS-Ratings (0-4) | Health: 0, Fire: 0, Reactivity: 0 |
| Physical State | Solid |
| Flammability | Product is not flammable |
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of IKD-8344 after an experimental procedure.
References
Essential Safety and Operational Guide for Handling IKD-8344
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling of IKD-8344, a macrocyclic dilactone with potent biological activities. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE) for IKD-8344
A review of available Safety Data Sheets (SDS) reveals conflicting recommendations for Personal Protective Equipment (PPE). To prioritize safety, this guide adopts a precautionary principle, recommending the more stringent set of protective measures.
Summary of Conflicting PPE Recommendations
| Personal Protective Equipment | Cayman Chemical SDS Recommendation | TargetMol SDS Recommendation | Recommended Protocol |
| Respiratory Protection | Not required. | Handle in a well-ventilated place. | Use in a certified chemical fume hood. |
| Hand Protection | No recommendation due to missing tests. | Chemical impermeable gloves. | Wear two pairs of nitrile gloves. |
| Eye Protection | Not specified. | Tightly fitting safety goggles. | Wear chemical splash goggles. |
| Skin and Body Protection | Not specified. | Suitable protective clothing. | Wear a fully buttoned lab coat. |
Definitive PPE Protocol
When handling IKD-8344, the following PPE is mandatory:
-
Primary Engineering Control: All handling of IKD-8344 powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Gloves: Wear double nitrile gloves (two pairs). Change gloves immediately if contaminated.
-
Eye Protection: Chemical splash goggles are required at all times.
-
Lab Coat: A buttoned lab coat must be worn to protect from skin contact.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
Operational and Disposal Plans
Given its cytotoxic and antimicrobial properties, a structured approach to the handling and disposal of IKD-8344 is imperative.
Step-by-Step Handling Protocol
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Wear single-use nitrile gloves during inspection.
-
Storage: Store IKD-8344 in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
-
Preparation of Stock Solutions:
-
Don all required PPE as outlined above.
-
Conduct all weighing and solution preparation within a chemical fume hood.
-
Use a dedicated set of instruments (spatula, weighing paper, etc.) for handling the compound.
-
Clean all surfaces and equipment thoroughly after use.
-
-
Use in Experiments: When adding IKD-8344 to experimental setups, ensure that all manipulations are performed in a manner that minimizes the generation of aerosols or dust.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with IKD-8344. Use a suitable laboratory disinfectant.
Disposal Plan
-
Solid Waste: All solid waste contaminated with IKD-8344 (e.g., weighing paper, pipette tips, gloves, lab coats) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of IKD-8344 and contaminated media should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.
-
Disposal Route: All IKD-8344 waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Protocols
-
Anticancer Studies: Investigating its cytotoxic effects on various cancer cell lines.
-
Antimicrobial Research: Assessing its efficacy against pathogenic bacteria and fungi.
-
Anthelmintic Assays: Evaluating its activity against parasitic worms.
General Methodology for an Antimicrobial Susceptibility Test
The following is a generalized protocol for assessing the antimicrobial activity of a compound like IKD-8344 using a broth microdilution method.
-
Prepare IKD-8344 Stock Solution: Dissolve a known weight of IKD-8344 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Inoculum Preparation: Grow the microbial strain of interest in an appropriate broth medium to a standardized cell density.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of the IKD-8344 stock solution in the broth medium to create a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate under conditions suitable for the growth of the test microorganism.
-
Data Analysis: After incubation, determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of IKD-8344 that prevents visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
